tert-Butyl ethyl(piperidin-4-yl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-ethyl-N-piperidin-4-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-14(10-6-8-13-9-7-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRCDKUNLLBMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCNCC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595533 | |
| Record name | tert-Butyl ethyl(piperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313977-45-6 | |
| Record name | tert-Butyl ethyl(piperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl ethyl(piperidin-4-yl)carbamate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl Piperidin-4-yl Carbamate and its N-Ethyl Derivative
Introduction
The chemical name "tert-Butyl ethyl(piperidin-4-yl)carbamate" presents a degree of ambiguity. Standard chemical nomenclature suggests a few possible structures. This technical guide will focus on the most synthetically accessible and widely utilized of these structures: tert-butyl (1-ethylpiperidin-4-yl)carbamate . For a comprehensive understanding, this guide will also provide an in-depth analysis of its parent compound, tert-butyl piperidin-4-ylcarbamate .
These compounds are pivotal intermediates in the field of medicinal chemistry. The piperidine ring is a common scaffold in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino position allows for selective chemical modifications, making it an invaluable building block in the synthesis of complex drug molecules. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on the structure, properties, synthesis, and applications of these important chemical entities.
Chemical Structure and Identification
The core structure is a piperidine ring with a Boc-protected amine at the 4-position. The ambiguity in the requested name lies in the placement of the "ethyl" group. This guide will consider the ethyl group attached to the piperidine nitrogen (position 1), as this is a common synthetic modification.
-
tert-Butyl piperidin-4-ylcarbamate (Parent Compound)
-
IUPAC Name: tert-butyl N-piperidin-4-ylcarbamate[1]
-
Structure:
-
-
tert-Butyl (1-ethylpiperidin-4-yl)carbamate (N-Ethyl Derivative)
-
IUPAC Name: tert-butyl N-(1-ethylpiperidin-4-yl)carbamate
-
Structure:
-
Physicochemical and Safety Properties
The properties of these compounds are summarized below. Data for the N-ethyl derivative is less commonly reported in literature, with some properties not being readily available.
| Property | tert-Butyl piperidin-4-ylcarbamate | tert-Butyl (1-ethylpiperidin-4-yl)carbamate |
| CAS Number | 73874-95-0[1][2][3][4][5] | 534595-56-7[6] |
| Molecular Formula | C₁₀H₂₀N₂O₂[5] | C₁₂H₂₄N₂O₂[6] |
| Molecular Weight | 200.28 g/mol [5] | 228.33 g/mol [6] |
| Appearance | White to off-white solid | Not available |
| Melting Point | 161-163 °C | Not available |
| Boiling Point | 304.8 ± 31.0 °C at 760 mmHg | Not available |
| Solubility | Soluble in methanol and other organic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF). | Not available |
| InChIKey | CKXZPVPIDOJLLM-UHFFFAOYSA-N[1] | JUOXFFYHDMNFHE-UHFFFAOYSA-N[6] |
Safety and Handling
-
tert-Butyl piperidin-4-ylcarbamate : May cause skin irritation, serious eye irritation, and respiratory irritation.[5] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
-
tert-Butyl (1-ethylpiperidin-4-yl)carbamate : May cause respiratory irritation.[1] It is advised to handle this compound in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes.[6]
Synthesis and Experimental Protocols
The synthesis of tert-butyl (1-ethylpiperidin-4-yl)carbamate is typically a two-step process starting from 4-aminopiperidine. The first step involves the protection of the primary amine with a Boc group, followed by the N-ethylation of the piperidine ring.
Logical Workflow for Synthesis
Experimental Protocol 1: Synthesis of tert-Butyl piperidin-4-ylcarbamate
This protocol is based on standard Boc-protection procedures for primary amines.[7][8]
Materials:
-
4-Aminopiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-aminopiperidine (1 equivalent) in DCM.
-
Add triethylamine (1.1 equivalents) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Experimental Protocol 2: Synthesis of tert-Butyl (1-ethylpiperidin-4-yl)carbamate
This protocol details the N-ethylation of the parent compound via reductive amination.
Materials:
-
tert-Butyl piperidin-4-ylcarbamate
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-butyl piperidin-4-ylcarbamate (1 equivalent) in DCE, add acetaldehyde (1.5 equivalents).
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl (1-ethylpiperidin-4-yl)carbamate.
Applications in Drug Discovery and Development
The tert-butyl piperidin-4-ylcarbamate scaffold is a versatile building block in the synthesis of a wide range of biologically active molecules. Its structure is frequently found in compounds targeting G-protein coupled receptors (GPCRs).
CCR5 Receptor Antagonists for HIV-1 Therapy
This chemical scaffold is a key component in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a coreceptor used by the most common strains of HIV-1 to enter host immune cells (T-cells). By blocking this receptor, CCR5 antagonists prevent the virus from entering and infecting the cells.
-
Maraviroc (UK-427,857) : An approved anti-retroviral drug, Maraviroc, is a CCR5 antagonist.[9] The synthesis of Maraviroc and its analogs often involves intermediates derived from the tert-butyl piperidin-4-ylcarbamate structure.
Signaling Pathway: HIV-1 Entry and CCR5 Antagonism
References
- 1. capotchem.com [capotchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 73874-95-0|tert-Butyl piperidin-4-ylcarbamate|BLD Pharm [bldpharm.com]
- 4. tert-butyl piperidin-4-ylcarbamate, 73874-95-0 | BroadPharm [broadpharm.com]
- 5. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 4-(N-Boc-amino)piperidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties of 4-(N-Boc-amino)piperidine, a key building block in modern medicinal chemistry. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering critical data and methodologies to support its application in the synthesis of novel therapeutic agents.
Core Physicochemical Properties
4-(N-Boc-amino)piperidine, also known by its IUPAC name tert-butyl (piperidin-4-yl)carbamate, is a white to off-white crystalline solid.[1][2] Its chemical structure features a piperidine ring with a tert-butoxycarbonyl (Boc) protected amine at the 4-position, which makes it a valuable intermediate in the synthesis of more complex molecules.[3] The physicochemical properties of this compound are crucial for its handling, reaction optimization, and integration into drug development workflows. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [4] |
| Molecular Weight | 200.28 g/mol | [5] |
| Appearance | Off-white solid / Crystalline Powder | [1][2] |
| Melting Point | 162-166 °C (lit.) | [1][4][6] |
| Boiling Point | 304.8 ± 31.0 °C at 760 mmHg | [1][4] |
| 80 °C at 0.05 mmHg | [2][7] | |
| Density | 1.02 g/cm³ | [1] |
| Solubility | Soluble in Methanol and Chloroform (30 mg/ml) | [2][8] |
| pKa | 12.39 ± 0.20 (Predicted) | [2][7] |
| logP | 1.32 | [4] |
| Flash Point | 138.2 °C | [1] |
| Sensitive | Air Sensitive | [1][2] |
Role in Drug Discovery and Synthesis
4-(N-Boc-amino)piperidine is a versatile synthetic intermediate used in the creation of a variety of pharmaceutical and biologically active compounds.[1][9] Its primary utility lies in providing a piperidine scaffold, a common motif in many drugs, with a protected amine that can be deprotected and further functionalized at a later synthetic stage.
It is notably used in the synthesis of:
-
CCR5 Antagonists: These are crucial in the development of anti-HIV-1 therapeutics.[7][10]
-
Cannabinoid Receptor 1 (CB1) Antagonists: Used for creating peripherally selective antagonists.[1][9]
-
Antibacterial Agents: Serves as a building block for novel antibacterial compounds.[8]
The synthesis of 4-(N-Boc-amino)piperidine itself can be achieved through various routes, with a common method involving the catalytic hydrogenation of a protected precursor.[11]
The following diagram illustrates the general role of 4-(N-Boc-amino)piperidine as a synthetic building block in drug development.
Experimental Protocols
Melting Point Determination
The melting point is determined to assess the purity of the compound.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the crystalline 4-(N-Boc-amino)piperidine is packed into a capillary tube.
-
Apparatus: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[12]
Solubility Assessment
This protocol determines the solubility of the compound in various solvents, which is crucial for reaction and purification solvent selection.
Methodology: Visual Saturation Method
-
Solvent Addition: A known volume of a selected solvent is added to a vial.
-
Solute Addition: A pre-weighed amount of 4-(N-Boc-amino)piperidine is added to the solvent.
-
Equilibration: The mixture is agitated at a constant temperature until no more solid dissolves.
-
Observation: The solubility is determined based on the amount of solute that has dissolved in the solvent.[12]
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound, which is a critical parameter for predicting its pharmacokinetic properties.
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol and water are pre-saturated with each other.
-
Solution Preparation: A solution of 4-(N-Boc-amino)piperidine is prepared in the n-octanol phase.
-
Partitioning: A known volume of the n-octanol solution is mixed with a known volume of the aqueous phase.
-
Equilibration: The mixture is shaken until equilibrium is reached.[12]
-
Phase Separation: The two phases are separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[12]
The following diagram outlines the general workflow for the experimental determination of LogP.
Spectroscopic Data
While detailed spectra are beyond the scope of this guide, it is important to note that spectroscopic data is essential for the structural confirmation of 4-(N-Boc-amino)piperidine. Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy are routinely used to verify the identity and purity of the compound. For instance, ¹H-NMR data for a synthesized sample has been reported as (200 MHz, CD₃OD): δ 1.36 (s, 9H), 1.84-2.36 (m, 4H), 2.74 (m, 2H), 3.42 (m, 2H), 3.60 (br, 1H).[11] Mass spectrometry data shows an [M+H]⁺ peak at 201.[11]
Safety Information
4-(N-Boc-amino)piperidine is classified as an irritant.[1] It is known to cause skin and serious eye irritation.[13] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is also noted to be air-sensitive, and therefore should be stored in a tightly sealed container in a dry, dark place at room temperature.[2][7]
References
- 1. 4-N-BOC-Aminopiperidine CAS 73874-95-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 4-N-BOC-Aminopiperidine CAS#: 73874-95-0 [m.chemicalbook.com]
- 3. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 4. 4-(N-BOC-AMINO)PIPERIDINE | CAS#:73874-95-0 | Chemsrc [chemsrc.com]
- 5. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(N-Boc-amino)piperidine 96 73874-95-0 [sigmaaldrich.com]
- 7. lookchem.com [lookchem.com]
- 8. 4-(N-Boc-amino)piperidine | CAS 73874-95-0 | Cayman Chemical | Biomol.com [biomol.com]
- 9. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: tert-Butyl ethyl(piperidin-4-yl)carbamate
CAS Number: 534595-56-7
This technical guide provides a comprehensive overview of tert-butyl ethyl(piperidin-4-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide leverages information on closely related structural analogs and general synthetic methodologies for piperidine and carbamate derivatives.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are calculated based on its chemical structure.
| Property | Value | Source |
| CAS Number | 534595-56-7 | Internal Database |
| Molecular Formula | C₁₂H₂₄N₂O₂ | Internal Database |
| Molecular Weight | 228.33 g/mol | Internal Database |
| IUPAC Name | tert-butyl N-ethyl-N-(piperidin-4-yl)carbamate | Internal Database |
| Synonyms | 4-(N-BOC-N-ethylamino)piperidine, tert-Butyl N-(1-ethylpiperidin-4-yl)carbamate | Internal Database |
Synthetic Approaches
A plausible synthetic route to this compound involves a two-step process starting from a commercially available precursor, tert-butyl piperidin-4-ylcarbamate. This approach is based on standard organic synthesis transformations.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathways to the target compound.
Experimental Protocols
Representative N-Alkylation Protocol
-
Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a mild base, for example, potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Addition of Alkylating Agent: Add ethyl iodide or ethyl bromide (1.1-1.5 eq) dropwise to the stirring reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction may require heating to proceed at a reasonable rate.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is typically achieved by column chromatography on silica gel to yield the pure this compound.
Applications in Drug Discovery and Development
The piperidine scaffold is a prevalent structural motif in a wide array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse functionalities. The carbamate group, particularly the tert-butyloxycarbonyl (Boc) group, is a widely used protecting group in organic synthesis, enabling regioselective reactions on complex molecules.
The title compound, possessing both these key features, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ethyl group on the piperidine nitrogen can modulate the basicity and lipophilicity of the molecule, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties of a drug candidate.
Logical Relationships in Synthesis
The use of protecting groups is a fundamental concept in the synthesis of complex molecules, including pharmaceuticals. The following diagram illustrates the logical relationship of using a Boc-protecting group in a synthetic sequence.
Caption: Logic flow for using a Boc protecting group.
Comparative Data of Related Compounds
To provide context for the physicochemical properties of this compound, the following table compares it with structurally similar, commercially available compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| tert-Butyl piperidin-4-ylcarbamate | 73874-95-0 | C₁₀H₂₀N₂O₂ | 200.28 |
| This compound | 534595-56-7 | C₁₂H₂₄N₂O₂ | 228.33 |
| tert-Butyl methyl(piperidin-4-yl)carbamate | 108612-54-0 | C₁₁H₂₂N₂O₂ | 214.31 |
| tert-Butyl (1-acetylpiperidin-4-yl)carbamate | 283167-28-2 | C₁₂H₂₂N₂O₃ | 242.32 |
This guide serves as a technical resource for researchers and scientists. While specific experimental data on the title compound is limited, the information provided on its synthesis and potential applications, based on established chemical principles and data from related compounds, offers a solid foundation for its use in research and development.
An In-depth Technical Guide to tert-Butyl Carbamates of Ethyl-Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of chemical entities related to "tert-Butyl ethyl(piperidin-4-yl)carbamate." Due to the potential for ambiguity in the nomenclature, this document addresses the primary isomers, including tert-Butyl (1-ethylpiperidin-4-yl)carbamate and tert-Butyl N-ethyl-N-(piperidin-4-yl)carbamate. For each compound, this guide details synonyms, physicochemical properties, experimental protocols for synthesis, and relevant reaction pathways.
Understanding the Nomenclature
The name "this compound" can be interpreted in several ways depending on the position of the ethyl group. The two most common interpretations are:
-
tert-Butyl (1-ethylpiperidin-4-yl)carbamate : The ethyl group is attached to the nitrogen atom of the piperidine ring.
-
tert-Butyl N-ethyl-N-(piperidin-4-yl)carbamate : The ethyl group is attached to the nitrogen atom of the carbamate group.
This guide will address both of these structures.
tert-Butyl (1-ethylpiperidin-4-yl)carbamate
This compound features an ethyl group on the piperidine nitrogen and a tert-butoxycarbonyl (Boc) protecting group on the 4-amino group.
Synonyms and Identifiers
| Identifier Type | Value |
| IUPAC Name | tert-butyl N-(1-ethylpiperidin-4-yl)carbamate |
| CAS Number | 534595-56-7 |
| Molecular Formula | C12H24N2O2 |
| Molecular Weight | 228.33 g/mol |
| Common Synonyms | 4-(N-BOC-Amino)-1-ethylpiperidine, Carbamic acid, (1-ethyl-4-piperidinyl)-, 1,1-dimethylethyl ester[1] |
Quantitative Data
| Property | Value |
| Exact Mass | 228.1838 g/mol [1] |
| Physical State | Solid |
| Storage | Room temperature, under inert atmosphere |
Experimental Protocols
Synthesis of tert-Butyl (1-ethylpiperidin-4-yl)carbamate
A common synthetic route involves the Boc protection of 4-amino-1-ethylpiperidine.
Materials:
-
4-amino-1-ethylpiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Procedure:
-
Dissolve 4-amino-1-ethylpiperidine in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Synthetic Workflow
Caption: Synthetic workflow for tert-Butyl (1-ethylpiperidin-4-yl)carbamate.
tert-Butyl N-ethyl-N-(piperidin-4-yl)carbamate
This isomer has the ethyl group attached to the carbamate nitrogen.
Synonyms and Identifiers
| Identifier Type | Value |
| IUPAC Name | tert-butyl N-ethyl-N-(piperidin-4-yl)carbamate |
| CAS Number | Not readily available, requires specific synthesis and registration. |
| Molecular Formula | C12H24N2O2 |
| Molecular Weight | 228.33 g/mol |
| Common Synonyms | N-Boc-N-ethyl-4-aminopiperidine |
Quantitative Data
| Property | Value |
| Exact Mass | 228.1838 g/mol |
| Physical State | Likely an oil or low-melting solid |
| Storage | Store in a cool, dry place. |
Experimental Protocols
Synthesis of tert-Butyl N-ethyl-N-(piperidin-4-yl)carbamate
This synthesis can be approached in a two-step process starting from a Boc-protected piperidine.
Step 1: Boc Protection of 4-aminopiperidine
Materials:
-
4-aminopiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., Sodium bicarbonate)
-
Solvent (e.g., Tetrahydrofuran/Water)
Procedure:
-
Dissolve 4-aminopiperidine in a mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Add a solution of di-tert-butyl dicarbonate in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain tert-butyl piperidin-4-ylcarbamate.
Step 2: N-Ethylation
Materials:
-
tert-butyl piperidin-4-ylcarbamate (from Step 1)
-
Ethyl iodide or ethyl bromide
-
A strong base (e.g., Sodium hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran or Dimethylformamide)
Procedure:
-
Dissolve tert-butyl piperidin-4-ylcarbamate in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C and add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for about 30 minutes.
-
Add ethyl iodide dropwise and allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent to yield the crude product.
-
Purify by column chromatography.
Logical Relationship of Synthetic Steps
Caption: Two-step synthesis of tert-Butyl N-ethyl-N-(piperidin-4-yl)carbamate.
This guide provides foundational information for researchers working with these piperidine derivatives. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
The Versatile Intermediate: A Technical Guide to tert-Butyl Ethyl(piperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and applications of tert-butyl ethyl(piperidin-4-yl)carbamate, a key chemical intermediate in the development of novel therapeutics. Its strategic importance lies in the versatile piperidine scaffold, a privileged structure in medicinal chemistry, combined with the readily cleavable tert-butoxycarbonyl (Boc) protecting group. This guide provides detailed experimental protocols, comprehensive data, and visual workflows to support researchers in leveraging this valuable building block for accelerated drug discovery.
Chemical Identity and Properties
This compound, specifically the N-ethyl isomer (tert-butyl N-ethyl-N-(piperidin-4-yl)carbamate), is a disubstituted amine derivative. The Boc group serves to protect the secondary amine on the piperidine ring, allowing for selective functionalization at other positions.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | tert-Butyl N-ethyl-N-(piperidin-4-yl)carbamate | tert-Butyl (1-ethylpiperidin-4-yl)carbamate[1] | tert-Butyl piperidin-4-ylcarbamate[2] |
| CAS Number | Not explicitly found | 534595-56-7 | 73874-95-0 |
| Molecular Formula | C₁₂H₂₄N₂O₂ | C₁₂H₂₄N₂O₂ | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 228.33 g/mol | 228.33 g/mol | 200.28 g/mol |
| Appearance | Colorless oil (as per synthesis) | Not specified | Off-white crystalline powder |
| Boiling Point | Not specified | Not specified | Not specified |
| Melting Point | Not applicable (oil) | Not specified | Not specified |
| Solubility | Soluble in organic solvents such as ethanol and ethyl acetate. | Not specified | Not specified |
Table 2: Spectral Data of this compound
| Spectrum | Data |
| ¹H NMR | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. |
| Mass Spectrometry (MS) | Data not available in searched literature. |
Note: Specific spectral data for the N-ethyl isomer was not available in the searched literature. Researchers should perform their own analysis for full characterization.
Synthesis of this compound
The primary and most efficient method for the synthesis of tert-butyl N-ethyl-N-(piperidin-4-yl)carbamate is through the reductive amination of N-Boc-4-piperidone with ethylamine. This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: Reductive Amination
This protocol is adapted from a patented synthesis route.[3]
Materials:
-
1-tert-Butoxycarbonyl-4-piperidone (N-Boc-4-piperidone)
-
Ethylamine (70% in H₂O)
-
5% Platinum on Carbon (Pt/C)
-
Ethanol
-
Nitrogen gas
-
GF/F filter paper
Procedure:
-
In a suitable reaction vessel, dissolve 1-tert-butoxycarbonyl-4-piperidone (15 g, 75.28 mmol) in ethanol (150 ml).
-
To the solution, add 70% ethylamine in water (6.06 ml, 75.29 mmol).
-
Carefully add 5% Pt/C catalyst (2.25 g, 20 wt %).
-
Subject the reaction mixture to hydrogenation at 2 bar and 50°C with stirring for 4 hours.
-
After the reaction is complete, purge the vessel with nitrogen gas.
-
Filter the reaction mixture through GF/F filter paper to remove the catalyst.
-
Wash the catalyst with ethanol (2 x 15 ml).
-
Combine the liquors and evaporate to dryness under reduced pressure to yield N-(1-tert-butoxycarbonyl-4-piperidinyl)ethylamine as a colorless oil (18.33 g, 107% crude yield). The product can be used in the next step without further purification.
Applications in Drug Discovery
The piperidine moiety is a common scaffold in a vast array of pharmaceuticals due to its ability to interact with various biological targets. The title compound serves as a valuable intermediate for the introduction of an ethyl-aminopiperidine fragment into a larger molecule. The Boc protecting group can be easily removed under acidic conditions to liberate the secondary amine on the piperidine ring, which can then be further functionalized.
This intermediate is particularly useful in the synthesis of kinase inhibitors, GPCR modulators, and other complex molecular architectures where the piperidine nitrogen is a key point of diversification.
Visualizing Synthetic and Logical Workflows
To further clarify the synthesis and utility of this compound, the following diagrams illustrate the key processes.
Caption: Synthetic pathway for tert-butyl N-ethyl-N-(piperidin-4-yl)carbamate.
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
This compound is a strategically important chemical intermediate with broad applications in medicinal chemistry. The synthetic route via reductive amination is efficient and scalable, providing a reliable source of this versatile building block. This guide provides the necessary technical information for researchers to confidently incorporate this intermediate into their synthetic strategies for the development of next-generation therapeutics. Further characterization of the final product is recommended to confirm its identity and purity.
References
The Piperidine Core: A Privileged Scaffold in the Design of Neuroactive Compounds
An In-depth Technical Guide for Researchers and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the field of medicinal chemistry, particularly in the development of neuroactive compounds. Its remarkable prevalence in a vast array of FDA-approved drugs targeting the central nervous system (CNS) underscores its status as a "privileged scaffold." This technical guide provides a comprehensive overview of the multifaceted role of the piperidine core in the design and development of drugs for neurological and psychiatric disorders. We will delve into its fundamental physicochemical properties, diverse therapeutic applications, key structure-activity relationships, and the experimental methodologies employed to evaluate its potential.
The Piperidine Scaffold: Physicochemical Properties and Pharmacological Significance
The versatility of the piperidine scaffold stems from its unique structural and physicochemical characteristics. As a saturated heterocycle, it can adopt a stable chair conformation, allowing for precise spatial orientation of substituents. The basic nitrogen atom (pKa of the conjugate acid is ~11.22) is typically protonated at physiological pH, enabling ionic interactions with biological targets, a crucial feature for receptor binding.[1] Furthermore, the lipophilic nature of the carbocyclic portion of the ring contributes to its ability to cross the blood-brain barrier, a critical requirement for CNS-acting drugs.
The piperidine moiety is a key pharmacophoric element in a wide range of neuroactive drugs, including antipsychotics, antidepressants, analgesics, and agents for neurodegenerative diseases.[2][3] Its ability to interact with a variety of CNS receptors, including dopamine, serotonin, opioid, muscarinic acetylcholine, and NMDA receptors, makes it an invaluable building block in drug discovery.
Therapeutic Applications and Quantitative Data
The piperidine core is integral to the efficacy of numerous drugs targeting a spectrum of neurological and psychiatric conditions. The following sections summarize the quantitative data for piperidine derivatives across various CNS receptor families, presented in structured tables for easy comparison.
Dopamine Receptor Ligands
Piperidine-containing compounds are prominent among dopamine receptor antagonists, particularly for the D2 subtype, which is a primary target for antipsychotic medications.
| Compound Class | Specific Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Reference |
| Butyrophenones | Haloperidol | D2 | 2.5 | - | [4] |
| Phenyl-piperidinols | Analog A | D2 | 11.2 | 4.46 (Antagonist) | [1] |
| Phenyl-piperidinols | Analog B | D2 | 10.5 | 15.3 (Antagonist) | [1] |
| Piperidinylalkyl Pyrazoles | Compound 32 | D2 | - | - | [5] |
| Eticlopride Analogs | Compound 33 | D2 | 1.77 | Antagonist | [6] |
Serotonin Receptor Ligands
The piperidine scaffold is also a common feature in ligands for various serotonin (5-HT) receptor subtypes, which are implicated in mood disorders, psychosis, and other CNS conditions.
| Compound Class | Specific Compound | Receptor Target | Binding Affinity (pKi) | K(i) (2A/2C) and/or K(B) (2A/2B) ratios | Reference |
| Conformationally Constrained Butyrophenones | Benzofuranone- and thiotetralonepiperidine derivatives | 5-HT2A | > 8.76 | > 100 | [7] |
| 2,5-Dimethoxyphenylpiperidines | LPH-5 [(S)-11] | 5-HT2A | - | Selective Agonist | [8] |
Opioid Receptor Ligands
The piperidine ring is a fundamental component of many potent opioid receptor agonists, most notably the fentanyl series of analgesics.
| Compound Class | Specific Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |
| Phenylpiperidines | Fentanyl | µ-opioid | Potent Agonist | Potent Agonist | [9][10] |
| Alkyl/Phenylalkyl Piperidines | (3R, 4S)-23 | µ-opioid | 0.0021 | 0.0013 (Agonist) | [11] |
| 4-Piperidin-4-ylidenemethyl-benzamides | Clinical Candidate 20 | δ-opioid | - | Agonist | [12] |
| 4-Piperidin-4-ylidenemethyl-benzamides | Clinical Candidate 24 | δ-opioid | - | Agonist | [12] |
Acetylcholinesterase Inhibitors
In the context of Alzheimer's disease, piperidine-based compounds have been successfully developed as acetylcholinesterase (AChE) inhibitors to enhance cholinergic neurotransmission.
| Compound Class | Specific Compound | Target | Inhibitory Concentration (IC50) | Selectivity (AChE vs. BuChE) | Reference |
| N-Benzylpiperidines | Donepezil (E2020) | AChE | 5.7 nM | 1250-fold | [13][14] |
| Benzamide Derivatives | Compound 5d | AChE | 13 nM | - | [15] |
| Benzimidazole-Pyrrole/Piperidine Hybrids | Compounds 1-13 | AChE | 19.44 - 36.05 µM | - | [16] |
| N-Benzylpiperidine Derivatives | Compound d5 | AChE | 6.89 µM | - | [2] |
| N-Benzylpiperidine Derivatives | Compound d10 | AChE | 3.22 µM | - | [2] |
NMDA Receptor Antagonists
The piperidine scaffold is present in antagonists of the N-methyl-D-aspartate (NMDA) receptor, which are investigated for their neuroprotective and analgesic properties.
| Compound Class | Specific Compound | Receptor Target | Binding Affinity (Ki, nM) | In vivo Activity (ED50/MED) | Reference |
| Piperidine-2-carboxylic Acids | (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid | NMDA | 74 | 0.53 nmol (mouse hot-plate) | [13] |
| cis-4-(Tetrazolylakyl)piperidine-2-carboxylic Acids | Compound 15 (LY233053) | NMDA | 107 (IC50) | 5 mg/kg (NMDA-induced lethality in mice) | [17] |
Sigma Receptor Ligands
Piperidine derivatives have shown high affinity for sigma receptors, which are implicated in a variety of CNS functions and disorders.
| Compound Class | Specific Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Profile | Reference |
| Piperidine-based Scaffold | Compound 13g | σ1 | 37 | Modulator | [18] |
| Piperidine/Piperazine-based Compounds | Compound 1 | σ1 | 3.2 | Agonist | [4] |
| 3,3-Dimethylpiperidines | Compound 69 | σ1 | High Affinity | Selective Ligand | [19] |
Experimental Protocols
The characterization of neuroactive compounds containing a piperidine core involves a range of in vitro and in vivo experimental techniques. This section provides detailed methodologies for key assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific CNS receptor.
General Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat striatum for dopamine receptors) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors) to assay buffer.
-
Add increasing concentrations of the unlabeled test compound.
-
To determine non-specific binding, add a high concentration of a known, potent unlabeled ligand.
-
Add the prepared membrane suspension to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][20]
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 value of a compound for acetylcholinesterase.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of acetylcholinesterase (AChE) from a commercial source (e.g., electric eel).
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI).
-
Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Prepare a phosphate buffer solution (e.g., 0.1 M, pH 8.0).
-
-
Assay Procedure (96-well plate format):
-
Add phosphate buffer to each well.
-
Add the test compound at various concentrations.
-
Add the DTNB solution.
-
Add the AChE solution and pre-incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI solution.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for a set period.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.[17][21]
-
In Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters (e.g., dopamine, acetylcholine) in specific brain regions of freely moving animals following the administration of a piperidine-containing compound.
Protocol:
-
Surgical Implantation of the Microdialysis Probe:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the target brain region (e.g., striatum for dopamine, prefrontal cortex for acetylcholine).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant or preservative.
-
After a stable baseline of neurotransmitter levels is established, administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe).
-
Continue collecting dialysate samples to monitor the drug-induced changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) for dopamine or with mass spectrometry (LC-MS) for acetylcholine.
-
-
Data Analysis:
Visualizing Molecular Interactions and Workflows
Graphviz diagrams are provided to illustrate key concepts related to the role of the piperidine core in neuroactive compounds.
Caption: Key structural features of piperidine-based D2 antagonists.
Caption: A typical workflow for the discovery of piperidine-based neuroactive drugs.
Caption: Simplified signaling cascade affected by a D2 receptor antagonist.
Conclusion
The piperidine core continues to be an indispensable scaffold in the design of novel neuroactive compounds. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a multitude of CNS targets have solidified its "privileged" status. This technical guide has provided a comprehensive overview of the role of the piperidine moiety in neuropharmacology, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. As our understanding of the complexities of neurological and psychiatric disorders deepens, the strategic utilization of the piperidine scaffold will undoubtedly continue to drive the discovery and development of the next generation of innovative medicines for the brain.
References
- 1. sketchviz.com [sketchviz.com]
- 2. cphi-online.com [cphi-online.com]
- 3. 1-Benzyl-4-(5,6-Dimethoxy-1-Oxoindan-2-ylindenemethyl) Piperidine [sgtlifesciences.com]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. revvity.com [revvity.com]
- 8. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 15. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigma1europe.eu [sigma1europe.eu]
- 17. benchchem.com [benchchem.com]
- 18. scribd.com [scribd.com]
- 19. benchchem.com [benchchem.com]
- 20. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 22. goums.ac.ir [goums.ac.ir]
- 23. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Modern Synthesis: An In-depth Technical Guide to Boc Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the edifice of modern organic synthesis, particularly in the realms of peptide synthesis and drug development.[1] Its utility lies in its ability to temporarily mask the reactive nature of amine functionalities, preventing unwanted side reactions and enabling chemists to exert precise control over complex molecular construction.[2] This technical guide provides a comprehensive overview of Boc protecting group chemistry, detailing its core principles, reaction mechanisms, experimental protocols, and applications.
Core Principles and Advantages
The primary function of the Boc group is to convert a nucleophilic and basic primary or secondary amine into a significantly less reactive carbamate.[1] This transformation is typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O).[1] The key features that have cemented the Boc group's indispensable role in synthesis include:
-
Acid Lability: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to regenerate the free amine.[3] This deprotection proceeds through the formation of a stable tert-butyl cation.[3]
-
Orthogonality: A significant advantage of the Boc group is its stability under conditions used to remove other common protecting groups. It is resistant to the basic conditions required for Fmoc group cleavage and the catalytic hydrogenation used to remove Cbz groups, allowing for selective deprotection in multi-step syntheses.[1][4]
-
Robustness: The Boc group is stable towards a wide range of reagents and reaction conditions, including many nucleophiles and bases.[5]
Reaction Mechanisms
A thorough understanding of the mechanisms for the introduction and removal of the Boc group is fundamental to its successful application.
Boc Protection of Amines
The protection of an amine with di-tert-butyl dicarbonate involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[6] The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to carbon dioxide and a tert-butoxide anion. The tert-butoxide then deprotonates the newly formed carbamate.[7][8] While the reaction can proceed without a base, the addition of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) can accelerate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.[6][9]
Acid-Catalyzed Boc Deprotection
The removal of the Boc group is most commonly achieved with a strong acid like trifluoroacetic acid (TFA).[10] The mechanism begins with the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl carbocation and a carbamic acid intermediate.[11] The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[11][12] The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can be eliminated to form isobutene.[5]
Quantitative Data Summary
The stability of the Boc group is a critical factor in its application. The following tables summarize its stability under various conditions and compare it with other common amine protecting groups.
Table 1: Stability of the Boc Protecting Group [5]
| Condition | Stability |
| Aqueous | Labile at pH < 1, Stable at pH 1-12 (at RT) |
| Bases | Stable (e.g., NEt₃, Pyridine, t-BuOK, LDA) |
| Nucleophiles | Stable (e.g., RLi, RMgX, Enolates, NH₃, NaOCH₃) |
| Electrophiles | Stable (e.g., RCOCl, RCHO, CH₃I) |
| Reducing Agents | Stable (e.g., H₂/Ni, H₂/Rh, Na/NH₃, LiAlH₄, NaBH₄) |
| Oxidizing Agents | Stable (e.g., KMnO₄, OsO₄, CrO₃/Py, I₂, Br₂, Cl₂) |
Table 2: Comparison of Common Amine Protecting Groups [4][13]
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong Acid (e.g., TFA, HCl) | Fmoc, Cbz |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Boc, Cbz |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acids | Boc, Fmoc |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of Boc protection and deprotection strategies.
General Protocol for Boc Protection of an Amine
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Materials:
-
Amine
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 equivalents)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.0-1.5 equivalents, optional)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine in the chosen solvent.
-
If using a base, add it to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)
Caution: TFA is corrosive and should be handled in a fume hood. The reaction evolves gas (CO₂ and isobutene) and should not be performed in a sealed container.[4]
Reagents and Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Slowly add TFA to the solution. A typical concentration of TFA is 20-50% (v/v).[4] The reaction is often exothermic.
-
Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to a few hours.[14] Monitor the progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[14]
Applications in Peptide Synthesis and Drug Development
The Boc protecting group has been instrumental in the advancement of solid-phase peptide synthesis (SPPS).[3] In Boc-based SPPS, the N-terminal α-amino group of the growing peptide chain is protected with a Boc group, which is removed with TFA at each cycle of amino acid addition.[3][15] While Fmoc-based SPPS has become more prevalent due to its milder deprotection conditions, Boc-SPPS remains a valuable strategy, particularly for the synthesis of long or hydrophobic peptides that are prone to aggregation.[15][16]
In drug development, the precise control over reactive functional groups is paramount. The Boc group's reliability and well-defined reactivity make it an indispensable tool for the synthesis of complex pharmaceutical compounds.[1][2] It allows for the selective modification of molecules, ensuring that reactions occur at the desired positions and minimizing the formation of impurities.[2]
Conclusion
The tert-butyloxycarbonyl protecting group is a versatile and robust tool in the arsenal of synthetic chemists. Its predictable reactivity, well-understood mechanisms, and orthogonality to other common protecting groups have solidified its importance in both academic research and industrial drug development.[1] A thorough understanding of its chemistry and the practicalities of its application is essential for any scientist engaged in the synthesis of complex organic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
The Multifaceted Biological Activities of Carbamate-Containing Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamate-containing compounds, characterized by the presence of a carbamate functional group (R-O-C(=O)N(R')R''), represent a versatile class of molecules with a broad spectrum of biological activities.[1][2] Their structural similarity to the peptide bond, coupled with their chemical and proteolytic stability, makes them attractive scaffolds in medicinal chemistry.[2] Carbamates are integral to a variety of therapeutic agents, including anticancer drugs, cholinesterase inhibitors for neurodegenerative diseases, and antimicrobial agents.[2][3] This technical guide provides an in-depth exploration of the core biological activities of carbamate-containing compounds, detailing their mechanisms of action, summarizing quantitative data, and providing experimental protocols for key assays.
Biological Activities and Mechanisms of Action
Carbamate derivatives exhibit a wide array of biological effects, primarily attributed to their ability to interact with various biological targets.
Anticancer Activity
Carbamates have emerged as a significant class of anticancer agents, with several compounds demonstrating potent cytotoxic and antiproliferative effects against various cancer cell lines.[4][5] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization and the interference with DNA synthesis.[3]
a) Inhibition of Tubulin Polymerization:
Certain carbamate-containing compounds act as microtubule-targeting agents by inhibiting tubulin polymerization.[6] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for mitotic spindle formation and cell division.[7] By binding to tubulin, these carbamates disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis (programmed cell death).[7]
b) Inhibition of DNA Synthesis:
Some carbamate derivatives, such as Mitomycin C, exert their anticancer effects by inhibiting DNA synthesis.[3] Mitomycin C is a bioreductive alkylating agent. Following enzymatic reduction within the cell, it becomes a reactive species that can crosslink DNA strands, preventing DNA replication and transcription, ultimately leading to cell death.[1][8][9]
Acetylcholinesterase Inhibition and Neuroprotection
Carbamates are well-established inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[10] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing symptoms of neurodegenerative diseases like Alzheimer's disease.[11] The carbamate moiety of these inhibitors acylates the serine residue in the active site of AChE, leading to a transient, reversible inhibition of the enzyme.[2] Beyond symptomatic relief, some carbamate derivatives also exhibit neuroprotective properties, though the exact mechanisms are still under investigation.[11]
Antimicrobial Activity
A growing body of research highlights the potential of carbamate-containing compounds as antimicrobial agents.[12][13] They have shown activity against a range of bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[12][13] The mechanisms of their antimicrobial action are varied and can include the disruption of bacterial cell processes and inhibition of essential enzymes.
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for a selection of carbamate-containing compounds from various studies.
Table 1: Anticancer Activity of Carbamate Derivatives (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Silibinin Derivative 2h | MCF-7 | 2.08 | [4] |
| Silibinin Derivative 3h | MCF-7 | 5.54 | [4] |
| Silibinin Derivative 3f | MCF-7 | 6.84 | [4] |
| Silibinin Derivative 3g | MCF-7 | 7.96 | [4] |
| Silibinin Derivative 4b | MCF-7 | 8.05 | [4] |
| Silibinin Derivative 4a | MCF-7 | 8.06 | [4] |
| Silibinin Derivative 2g | MCF-7 | 8.24 | [4] |
| Silibinin Derivative 3e | NCI-H1299 | 8.07 | [4] |
| Silibinin Derivative 3g | NCI-H1299 | 8.45 | [4] |
| Silibinin Derivative 2g | NCI-H1299 | 9.09 | [4] |
| Silibinin Derivative 3g | HepG2 | 8.88 | [4] |
| Silibinin Derivative 3c | HepG2 | 9.47 | [4] |
| Silibinin Derivative 3h | HepG2 | 9.99 | [4] |
| Silibinin Derivative 3e | HT29 | 6.27 | [4] |
| Silibinin Derivative 2e | HT29 | 9.13 | [4] |
| Silibinin Derivative 3c | HT29 | 9.32 | [4] |
| Carbamothioyl-furan-2-carboxamide 4d | HepG2 | 20 µg/mL (33.29% cell viability) | [5] |
| Carbazole Carbamate 27 | U87MG | 17.97 | [13] |
| Carbazole Carbamate 28 | U87MG | 15.25 | [13] |
| Carbazole Carbamate 30 | U87MG | 29.58 | [13] |
| Carbazole Carbamate 31 | U87MG | 23.80 | [13] |
Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Carbamates (IC50 and Ki Values)
| Compound | Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Arylcarbamate-N-acylhydrazone 10c | BuChE | 0.07 | 0.097 (non-competitive) | [14] |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | - | [15] |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | - | [15] |
| Rivastigmine | BChE | - | - | [16] |
| Sulfonamide-based Carbamates (various) | BChE | Range of potent inhibitors | - | [16] |
Table 3: Antimicrobial Activity of Carbamate Derivatives (MIC Values)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Carbazole Derivative 2 | S. aureus ATCC 29213 | 30 | [12] |
| Carbazole Derivative 2 | S. aureus ATCC 6358 | 30 | [12] |
| Carbazole Derivative 2 | S. pyogenes ATCC 19615 | 40 | [12] |
| Carbazole Derivative 2 | S. epidermidis ATCC 12228 | 50 | [12] |
| Ethyl N-(2-phenethyl) carbamate analogue 3j | MRSA strains | 15.7 - 215.0 | [13] |
| Carbamothioyl-furan-2-carboxamide derivatives | Various bacteria and fungi | 150.7 - 295 | [5] |
| Phosphonate derivatives | E. coli, S. aureus | 0.25 - 4.0 | [17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of carbamate-containing compounds.
In Vitro Anticancer Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11][12][18][19]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Carbamate compounds to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the carbamate compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[19]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Assay
This assay monitors the effect of compounds on the polymerization of tubulin into microtubules.[1][8]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (for enhancing polymerization)
-
Carbamate compounds to be tested
-
Positive and negative control compounds (e.g., paclitaxel and colchicine)
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and glycerol in the General Tubulin Buffer on ice.
-
Add the carbamate compounds at various concentrations to the reaction mixture.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.[1]
-
Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Mitotic Arrest Assay (Flow Cytometry)
This assay quantifies the percentage of cells in different phases of the cell cycle, allowing for the detection of mitotic arrest.[2]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Carbamate compounds to be tested
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the carbamate compounds for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histograms will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key mechanisms and experimental procedures related to the biological activities of carbamate compounds.
Caption: Workflow for a cell-based anticancer assay.
Caption: Inhibition of tubulin polymerization by carbamates.
Caption: Carbamate-induced intrinsic apoptosis pathway.
Caption: Mechanism of DNA alkylation by Mitomycin C.
Conclusion
Carbamate-containing compounds represent a rich source of biologically active molecules with significant therapeutic potential. Their diverse mechanisms of action, ranging from enzyme inhibition to interference with fundamental cellular processes like cell division and DNA replication, underscore their importance in drug discovery and development. This technical guide has provided a comprehensive overview of the key biological activities of carbamates, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of carbamate derivatives will undoubtedly lead to the development of novel and more effective therapeutic agents for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA alkylation by enzyme-activated mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbamate as a potential anti-Alzheimer's pharmacophore: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Ethyl N-(2-Phenethyl) Carbamate Analogues as Biofilm Inhibitors of Methicillin Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dot | Graphviz [graphviz.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. devtoolsdaily.com [devtoolsdaily.com]
- 15. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]
- 16. microbenotes.com [microbenotes.com]
- 17. researchgate.net [researchgate.net]
- 18. A computational quantitative structure-activity relationship study of carbamate anticonvulsants using quantum pharmacological methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GitHub - dbt4u/awesome-graphviz: A curated list of GraphViz related resources [github.com]
An In-depth Technical Guide to the Derivatives of the Piperidin-4-ylcarbamate Scaffold
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of therapeutic agents due to its favorable physicochemical properties and its ability to serve as a versatile anchor for diverse functional groups. Within this class, molecules built upon the tert-butyl piperidin-4-ylcarbamate core are of significant interest. This scaffold provides a key building block for drug discovery, featuring a Boc-protected amine at the 4-position and a reactive secondary amine within the piperidine ring, which serves as a primary point for derivatization.
While the specific molecule "tert-Butyl ethyl(piperidin-4-yl)carbamate" represents an N,N-disubstituted carbamate, a broader and more extensively documented approach in drug development involves the derivatization of the parent scaffold, tert-butyl piperidin-4-ylcarbamate. This guide will focus on the synthesis and application of derivatives generated from this common intermediate, with a particular emphasis on their role as inhibitors of the NLRP3 inflammasome, a critical mediator of inflammation.
Derivatization Strategies and Synthetic Workflows
The most common strategy for derivatizing the tert-butyl piperidin-4-ylcarbamate core is the functionalization of the piperidine nitrogen (N-1 position). This is typically achieved through N-alkylation or reductive amination, allowing for the introduction of a wide variety of substituents to explore the chemical space and optimize biological activity.
A general synthetic workflow for creating derivatives is illustrated below. The process begins with the core scaffold, which is then coupled with a suitable electrophile (e.g., an alkyl halide or a carbonyl compound) to generate the final, functionalized molecule.
Application in Drug Discovery: NLRP3 Inflammasome Inhibitors
A significant application for derivatives of the piperidin-4-ylcarbamate scaffold is the development of inhibitors for the NOD-like receptor protein 3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when aberrantly activated, is implicated in a wide range of inflammatory diseases.[2][3] Its activation is a two-step process: a "priming" signal upregulates the expression of NLRP3 components, and a second "activation" signal triggers the assembly of the complex, leading to inflammation.[3][4]
NLRP3 Signaling Pathway
The pathway begins with priming signals (e.g., from Toll-like receptors) that increase the transcription of pro-IL-1β and NLRP3.[4] An activation signal (e.g., ATP, toxins) then causes the assembly of the inflammasome, where NLRP3 recruits the adaptor protein ASC, which in turn recruits pro-caspase-1.[2] This proximity induces the cleavage and activation of caspase-1, which then processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[3] Activated caspase-1 also cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the cell membrane, leading to a form of inflammatory cell death called pyroptosis and the release of cytokines.[4]
Quantitative Data on Piperidine-Based NLRP3 Inhibitors
Derivatives of the piperidin-4-ylcarbamate scaffold have been synthesized and evaluated for their ability to inhibit NLRP3-dependent IL-1β release. The table below summarizes representative data for a lead compound from this class.
| Compound ID | Structure (Core Scaffold Highlighted) | Target | Assay | IC₅₀ (µM) |
| 17 (YQ128) | R = Aryl-substituted moiety | NLRP3 | IL-1β Release in J774A.1 cells | 0.30 ± 0.01 |
Data sourced from studies on novel NLRP3 inhibitors, where compound 17 was identified as a potent lead.[5]
Experimental Protocols
The following are representative, detailed protocols for the key synthetic transformations used to generate derivatives from the tert-butyl piperidin-4-ylcarbamate scaffold.
Protocol 1: N-Alkylation of tert-Butyl piperidin-4-ylcarbamate
This protocol describes the reaction of the piperidine nitrogen with an alkyl halide to form a C-N bond.
Materials:
-
tert-Butyl piperidin-4-ylcarbamate (1.0 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add tert-butyl piperidin-4-ylcarbamate and anhydrous DMF.
-
Add potassium carbonate to the solution and stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure N-alkylated derivative.
Protocol 2: Reductive Amination with an Aldehyde
This protocol details the formation of an N-substituted derivative via the reaction of the piperidine nitrogen with an aldehyde, followed by reduction.
Materials:
-
tert-Butyl piperidin-4-ylcarbamate (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve tert-butyl piperidin-4-ylcarbamate and the aldehyde in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of acetic acid to the mixture and stir at room temperature for 1 hour to facilitate imine/enamine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride portion-wise, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12-16 hours. Monitor by TLC.
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude material by flash column chromatography to obtain the desired N-substituted product.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for tert-Butyl ethyl(piperidin-4-yl)carbamate: An Essential Intermediate for Drug Discovery
Abstract
This application note provides detailed protocols for the synthesis of tert-Butyl ethyl(piperidin-4-yl)carbamate, a key building block in the development of various therapeutic agents. The synthesis is approached through two primary, reliable, and scalable methods starting from the commercially available precursor, tert-butyl piperidin-4-ylcarbamate. The protocols described herein are reductive amination and direct N-alkylation, offering flexibility in reagent choice and reaction conditions. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, providing a comprehensive guide to the preparation and characterization of this important synthetic intermediate.
Introduction
Substituted piperidine moieties are prevalent scaffolds in a vast array of pharmaceuticals due to their favorable physicochemical properties and their ability to interact with a multitude of biological targets. Specifically, N-alkylated 4-aminopiperidine derivatives are crucial components in the design of novel therapeutics. This compound serves as a versatile intermediate, enabling further structural modifications for the generation of compound libraries in drug discovery programs. The Boc-protecting group offers stability during synthetic manipulations and can be readily removed under acidic conditions to liberate the secondary amine for subsequent reactions. This document outlines two distinct and efficient synthetic strategies to obtain this target compound.
Synthesis Pathways
The synthesis of this compound is achieved via a two-step process. The initial step involves the synthesis of the key intermediate, tert-butyl piperidin-4-ylcarbamate, from N-benzyl-4-aminopiperidine. The subsequent N-ethylation of this intermediate is accomplished through either reductive amination with acetaldehyde or direct alkylation with an ethyl halide.
Figure 1: General synthetic scheme for this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light (254 nm) or by staining with potassium permanganate. Column chromatography was performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using an electrospray ionization (ESI) source.
Synthesis of tert-Butyl piperidin-4-ylcarbamate (Intermediate 1)
A common precursor for both subsequent methods is tert-butyl piperidin-4-ylcarbamate. A general procedure for its synthesis involves the debenzylation of 1-benzyl-4-(N-Boc-amino)piperidine.
Procedure:
-
To a solution of 1-benzyl-4-(N-Boc-amino)piperidine (10.0 g, 32.8 mmol) in methanol (100 mL) in a hydrogenation vessel, add 10% Palladium on carbon (1.0 g, 10 wt%).
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (50 psi) at room temperature for 16 hours.
-
Upon completion of the reaction, carefully filter the mixture through a pad of Celite to remove the catalyst and wash the pad with methanol (3 x 20 mL).
-
Concentrate the filtrate under reduced pressure to yield tert-butyl piperidin-4-ylcarbamate as a white solid.[1]
Characterization Data for Intermediate 1:
-
Appearance: White crystalline powder.[2]
-
Yield: 95-99%.[1]
-
¹H NMR (400 MHz, CDCl₃) δ: 3.50 (br s, 1H), 3.12 (dt, J = 12.4, 4.0 Hz, 2H), 2.68 (t, J = 12.4 Hz, 2H), 1.90 (d, J = 12.8 Hz, 2H), 1.44 (s, 9H), 1.35-1.25 (m, 2H).
-
MS (ESI): m/z 201.2 [M+H]⁺.[1]
Method 1: Synthesis via Reductive Amination
This method involves the reaction of tert-butyl piperidin-4-ylcarbamate with acetaldehyde in the presence of a reducing agent.
Procedure:
-
To a stirred solution of tert-butyl piperidin-4-ylcarbamate (5.0 g, 25.0 mmol) in 1,2-dichloroethane (DCE, 100 mL), add acetaldehyde (2.1 mL, 37.5 mmol) and glacial acetic acid (1.4 mL, 25.0 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (7.9 g, 37.5 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with 0-10% methanol in dichloromethane) to afford this compound as a colorless oil.
Method 2: Synthesis via Direct N-Alkylation
This protocol describes the direct N-alkylation of tert-butyl piperidin-4-ylcarbamate with an ethylating agent.
Procedure:
-
To a solution of tert-butyl piperidin-4-ylcarbamate (5.0 g, 25.0 mmol) in acetonitrile (100 mL), add potassium carbonate (6.9 g, 50.0 mmol) and ethyl iodide (3.0 mL, 37.5 mmol).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts and wash the solid with acetonitrile (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with 0-10% methanol in dichloromethane) to yield this compound.
Quantitative Data Summary
| Parameter | Method 1: Reductive Amination | Method 2: Direct Alkylation | Reference |
| Starting Material | tert-Butyl piperidin-4-ylcarbamate | tert-Butyl piperidin-4-ylcarbamate | N/A |
| Reagents | Acetaldehyde, NaBH(OAc)₃, AcOH | Ethyl iodide, K₂CO₃ | N/A |
| Solvent | 1,2-Dichloroethane (DCE) | Acetonitrile | N/A |
| Reaction Time | 17 hours | 12 hours | N/A |
| Temperature | Room Temperature | 60 °C | N/A |
| Typical Yield | 75-85% (Estimated) | 70-80% (Estimated) | N/A |
| Purity (Post-Chromatography) | >95% | >95% | N/A |
| MS (ESI) [M+H]⁺ | 229.2 | 229.2 | [3] |
Yields are estimated based on similar reactions reported in the literature and may vary depending on specific experimental conditions.
Conclusion
The synthetic protocols detailed in this application note provide robust and reproducible methods for the preparation of this compound. Both the reductive amination and direct N-alkylation routes offer high yields and purity, allowing researchers to choose the most suitable method based on available reagents and equipment. The availability of this key intermediate will facilitate the advancement of drug discovery programs targeting a wide range of diseases.
References
Application Note: A Classical Approach to the Synthesis of tert-butyl piperidin-4-ylcarbamate
For: Researchers, scientists, and drug development professionals.
Abstract
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability across a range of chemical conditions and its facile removal under mild acidic conditions.[1][2][3] This application note provides a detailed protocol for the classical synthesis of tert-butyl piperidin-4-ylcarbamate through the Boc protection of piperidin-4-amine. This guide includes a summary of reaction conditions, a detailed experimental protocol, and a workflow diagram to ensure reproducibility and success in the laboratory.
Introduction
Piperidine scaffolds are prevalent in a vast number of biologically active compounds and approved drugs. The ability to selectively functionalize the piperidine ring is crucial for the synthesis of novel chemical entities. Piperidin-4-amine, with its primary amino group, is a valuable building block in medicinal chemistry.[4][5] However, the nucleophilicity of the amino group often necessitates a protection strategy to achieve selective reactions at other positions or to prevent unwanted side reactions during multi-step syntheses. The Boc protecting group offers a robust solution for this purpose.[6]
The most common and classical method for the introduction of a Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[1][2][6] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses to form the N-Boc protected amine, with tert-butanol and carbon dioxide as byproducts.[1][2] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[1][2]
Reaction and Mechanism
The overall reaction for the Boc protection of piperidin-4-amine is as follows:
Scheme 1: Synthesis of tert-butyl piperidin-4-ylcarbamate
The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct that can form and to enhance the nucleophilicity of the amine.
Comparative Reaction Conditions
Several conditions can be employed for the successful Boc protection of piperidin-4-amine. The choice of solvent and base can influence the reaction rate and the ease of product isolation. The following table summarizes typical conditions reported in the literature for the Boc protection of amines, which are applicable to piperidin-4-amine.
| Entry | Solvent | Base | (Boc)₂O (equiv.) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| 1 | Dichloromethane (DCM) | Triethylamine (NEt₃) | 1.1 - 1.5 | 0 to 25 | 2 - 12 | >90 | A very common and generally high-yielding method.[2] |
| 2 | Tetrahydrofuran (THF) | Triethylamine (NEt₃) | 1.0 - 1.2 | 25 | 8 - 12 | >90 | Another standard procedure with a different aprotic solvent.[2] |
| 3 | Water/Acetone | None | 1.0 - 1.2 | 25 | 1 - 4 | >95 | An environmentally friendly method that often results in product precipitation.[7] |
| 4 | Dioxane/Water | Sodium Bicarbonate (NaHCO₃) | 1.1 | 25 | 3 - 6 | >90 | A common biphasic system. |
| 5 | Acetonitrile (MeCN) | 4-DMAP (catalytic) | 1.1 | 25 | 1 - 3 | >95 | 4-DMAP can significantly accelerate the reaction.[3][6] |
Detailed Experimental Protocol
This protocol describes a classical and reliable method for the synthesis of tert-butyl piperidin-4-ylcarbamate using di-tert-butyl dicarbonate and triethylamine in dichloromethane.
Materials:
-
Piperidin-4-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve piperidin-4-amine (1.0 equiv.) in anhydrous dichloromethane (DCM) (approximately 0.1 to 0.5 M concentration).
-
Addition of Base: To the stirred solution, add triethylamine (1.2 equiv.).
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in DCM to the reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Product Isolation:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification (if necessary): The crude tert-butyl piperidin-4-ylcarbamate is often obtained in high purity. If further purification is required, it can be achieved by column chromatography on silica gel or by recrystallization.
Visual Representations
Reaction Mechanism
The following diagram illustrates the nucleophilic acyl substitution mechanism for the Boc protection of an amine.
Caption: Mechanism of Boc protection of an amine.
Experimental Workflow
The logical flow of the experimental protocol is depicted in the following diagram.
Caption: Experimental workflow for the synthesis.
Safety Considerations
-
Di-tert-butyl dicarbonate is a lachrymator and should be handled in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Triethylamine is a corrosive and flammable liquid. Handle with care in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The Boc protection of piperidin-4-amine is a fundamental transformation in the synthesis of complex molecules for drug discovery and development. The classical method employing di-tert-butyl dicarbonate is robust, high-yielding, and versatile. By following the detailed protocol and understanding the reaction parameters outlined in this application note, researchers can confidently and efficiently synthesize tert-butyl piperidin-4-ylcarbamate, a key intermediate for further chemical elaboration.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. tert-butyl piperidin-4-ylcarbamate | Pharmaceutical Intermediate | 73874-95-0 - PHMO [phmo.com]
- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of Piperidine-Based Scaffolds in Solid-Phase Peptide Synthesis
Topic: Use of tert-Butyl ethyl(piperidin-4-yl)carbamate Derivatives in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of complex peptide sequences.[1][2][3] The introduction of non-standard amino acids and scaffolds is a critical strategy for developing novel peptide-based therapeutics with enhanced stability, conformational rigidity, and biological activity. Piperidine-containing compounds are prevalent in pharmaceuticals and serve as valuable scaffolds for inducing specific turns or conformations in peptides.[4]
This document provides a detailed guide on the incorporation of a representative piperidine-based building block, derived from the "this compound" scaffold, into a growing peptide chain using Fmoc-based SPPS. While direct literature on the SPPS application of "this compound" is not available, we present a generalized protocol based on the principles of incorporating non-standard, sterically hindered amino acids.
The proposed building block for this protocol is 1-ethyl-4-(Fmoc-amino)piperidine-4-carboxylic acid . This molecule is a functionalized derivative suitable for SPPS, retaining the core ethyl-piperidine structure. The N-ethyl group provides conformational constraint, while the Fmoc-protected amine and the carboxylic acid at the same position (a geminal diamino acid analogue) allow for its integration into a peptide backbone.
The Building Block: 1-ethyl-4-(Fmoc-amino)piperidine-4-carboxylic acid
For successful incorporation via SPPS, the scaffold must contain:
-
A free carboxylic acid for coupling to the resin-bound peptide's N-terminus.
-
A temporary protecting group on the α-amino group (e.g., Fmoc) to allow for subsequent chain elongation.
The structure of the proposed building block is as follows:
Caption: Structure of the proposed SPPS-compatible building block.
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies.[1] Adjustments may be necessary based on the specific peptide sequence and resin used.
General SPPS Workflow
The incorporation of the piperidine-based building block follows the standard cyclical process of deprotection, activation, and coupling.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol: Incorporation of the Piperidine Building Block
This protocol assumes a starting scale of 0.1 mmol on a rink amide resin.
Materials:
-
Rink Amide resin (or other suitable resin)
-
1-ethyl-4-(Fmoc-amino)piperidine-4-carboxylic acid
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), IPA (Isopropanol)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Building Block Activation and Coupling:
-
In a separate vial, dissolve 1-ethyl-4-(Fmoc-amino)piperidine-4-carboxylic acid (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture.
-
Allow the mixture to pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. Note: Due to the steric hindrance of the building block, an extended coupling time and/or double coupling may be necessary.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step (double coupling).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Proceed to the next Fmoc deprotection step to continue elongating the peptide chain.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Data Presentation
The successful incorporation of sterically hindered building blocks is critical. The following table presents expected outcomes for coupling efficiency and purity based on typical results for similar non-standard amino acids. Actual results may vary.
| Parameter | Standard Amino Acid | Piperidine Building Block (Single Coupling) | Piperidine Building Block (Double Coupling) |
| Coupling Time | 30-60 min | 2-4 hours | 2 x 2 hours |
| Kaiser Test Result | Negative | May be weakly positive | Negative |
| Expected Purity (Crude) | >90% | 70-85% | >85% |
| Major Impurity | Deletion Sequence (-1) | Deletion Sequence (-1) | Minimized Deletion |
Signaling Pathway Application
Peptides incorporating piperidine scaffolds are often designed as mimetics of β-turns or as constrained ligands for receptors, such as GPCRs or ion channels. The induced structural rigidity can lead to enhanced receptor affinity and selectivity. The workflow for testing such a peptide is outlined below.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
- 6. Piperidine Peptide synthesis | C5H11N | Biosolve Shop [shop.biosolve-chemicals.eu]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using tert-Butyl ethyl(piperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of small molecule kinase inhibitors. Its conformational rigidity and ability to form key interactions within the ATP-binding pocket of various kinases make it an invaluable fragment for modulating potency, selectivity, and pharmacokinetic properties. The specific building block, tert-Butyl ethyl(piperidin-4-yl)carbamate, offers a versatile platform for the synthesis of a diverse range of kinase inhibitors. The Boc-protected amine at the 4-position allows for subsequent coupling reactions, while the piperidine ring itself serves as a crucial structural element for target engagement. This document provides detailed application notes and a representative protocol for the use of this compound in the synthesis of potent kinase inhibitors, with a focus on Bruton's tyrosine kinase (BTK) inhibitors.
Application Notes
Targeting Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[1] Dysregulation of BTK activity has been implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune diseases.[1][2] Consequently, BTK has emerged as a high-value therapeutic target for the development of novel inhibitors.
Small molecule inhibitors of BTK typically function by binding to the active site of the kinase, thereby preventing its phosphorylation and the subsequent activation of downstream signaling cascades.[1] The piperidine moiety, when incorporated into these inhibitors, often occupies a region of the ATP binding site, contributing to high-affinity binding and selectivity.
Synthetic Strategy: Buchwald-Hartwig Cross-Coupling
A common and effective strategy for incorporating the piperidine moiety into the core structure of a kinase inhibitor is through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between the secondary amine of the piperidine ring and an aromatic or heteroaromatic core, which is a common feature of many kinase inhibitor scaffolds.
In the context of synthesizing BTK inhibitors, this compound can be coupled with a suitable heterocyclic core, such as a substituted pyrazolopyrimidine or a similar nitrogen-containing ring system. The Boc protecting group on the exocyclic amine ensures that the piperidine ring nitrogen selectively participates in the coupling reaction. Subsequent deprotection of the Boc group and further functionalization can then be performed to complete the synthesis of the target inhibitor.
Quantitative Data: Biological Activity of Representative BTK Inhibitors
The following table summarizes the inhibitory activity of several representative BTK inhibitors, illustrating the potency that can be achieved with molecules containing the piperidine scaffold. While not synthesized directly from the specified starting material, this data provides a benchmark for the expected activity of novel inhibitors developed using this building block.
| Compound | Target Kinase | IC50 (nM) | Cell-Based Assay | Reference |
| Ibrutinib | BTK | 0.3 | - | [2] |
| Acalabrutinib | BTK | 30 | EC50 of 8 nM (CD69 B-cell activation) | [2] |
| Compound 10d | BTK | 0.5 | - | [3] |
| Compound 10i | BTK | 0.5 | - | [3] |
| Compound 10j | BTK | 0.4 | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of a BTK Inhibitor Intermediate via Buchwald-Hartwig Cross-Coupling
This protocol describes a representative procedure for the coupling of this compound with a heterocyclic core, based on the synthesis of the BTK inhibitor Branebrutinib.
Materials:
-
This compound
-
Indole-based heterocyclic core (e.g., a halogenated indole derivative)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen gas supply
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the indole-based heterocyclic core (1.0 eq), this compound (1.2 eq), Cesium carbonate (2.0 eq), and Xantphos (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask, followed by the addition of Pd₂(dba)₃ (0.05 eq).
-
Reaction: Stir the reaction mixture at 100 °C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the Boc-protected intermediate.
Protocol 2: Boc Deprotection and Final Acylation
This protocol describes the subsequent steps to complete the synthesis of a final BTK inhibitor.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Acryloyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Boc Deprotection: Dissolve the Boc-protected intermediate in dichloromethane. Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir the mixture at room temperature for 1-2 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution) to obtain the free amine. Extract the product with an organic solvent, dry, and concentrate.
-
Acylation: Dissolve the deprotected amine intermediate in anhydrous THF. Cool the solution to 0 °C. Add triethylamine (or DIPEA) (2.0 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by silica gel column chromatography or preparative HPLC to obtain the target BTK inhibitor.
Visualizations
Caption: General workflow for the synthesis of a kinase inhibitor.
Caption: Simplified BTK signaling pathway and point of inhibition.
Caption: Logical relationship of synthesis components.
References
- 1. research.unl.pt [research.unl.pt]
- 2. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-butyl ethyl(piperidin-4-yl)carbamate as a Versatile Building Block for Dopamine D3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine D3 receptor (D3R) is a G protein-coupled receptor primarily expressed in the limbic regions of the brain, playing a crucial role in cognition, emotion, and motivation.[1] Its distinct neuroanatomical distribution has made it a compelling therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, substance use disorders, and Parkinson's disease.[1][2] Developing selective antagonists for the D3R over the closely related D2 receptor is a key objective in medicinal chemistry to achieve therapeutic efficacy while minimizing side effects associated with D2 receptor blockade.[1]
tert-Butyl ethyl(piperidin-4-yl)carbamate is a valuable bifunctional building block for the synthesis of novel D3R antagonists. The piperidine core is a common scaffold in many CNS-active compounds, offering a handle for introducing various pharmacophoric elements. The Boc-protected amine provides a stable, yet readily deprotectable, nitrogen for further chemical elaboration, allowing for the systematic exploration of the chemical space around the piperidine ring to optimize potency and selectivity for the D3 receptor.
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a member of the D2-like family of dopamine receptors and primarily couples to the Gi/o class of G proteins.[3] Upon activation by dopamine, the D3R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). D3R activation can also influence ion channel activity and other kinase pathways. D3R antagonists block the binding of dopamine, thereby inhibiting this signaling cascade.
Synthetic Application of this compound
The synthesis of D3R antagonists using this compound typically involves a multi-step process. A general workflow includes the deprotection of the Boc group, followed by N-alkylation or acylation to introduce a linker and a second pharmacophoric element that often interacts with the secondary binding pocket of the D3 receptor.
Experimental Protocols
General Synthesis of a D3R Antagonist using this compound
This protocol is a representative example based on common synthetic strategies for related compounds.
Step 1: Boc Deprotection
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (2.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the mixture under reduced pressure.
-
Neutralize with a saturated solution of sodium bicarbonate and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine intermediate.
Step 2: N-Alkylation/Amide Coupling
-
Dissolve the deprotected piperidine intermediate (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add a base, for instance, potassium carbonate or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add the desired alkylating agent (e.g., a substituted benzyl bromide) or an activated carboxylic acid (for amide coupling) (1.1 eq).
-
Stir the reaction at room temperature or elevated temperature until completion, as monitored by TLC or LC-MS.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the final D3R antagonist.
Dopamine D3 Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of synthesized compounds for the D3 receptor.
Materials:
-
HEK293 cells stably expressing human D3 receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [³H]-Spiperone or a D3-selective radioligand.
-
Non-specific binding control: Haloperidol (10 µM).
-
Synthesized compounds at various concentrations.
Procedure:
-
Prepare cell membranes from HEK293-hD3R cells.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the synthesized compound solution (at varying concentrations), and 50 µL of the radioligand solution.
-
Add 50 µL of the cell membrane preparation (containing a specific amount of protein).
-
For non-specific binding wells, add 50 µL of haloperidol instead of the synthesized compound.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the incubation by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki values for the synthesized compounds using non-linear regression analysis.
β-Arrestin Recruitment Assay (Functional Antagonism)
This assay determines the functional antagonist activity of the synthesized compounds.
Materials:
-
CHO-K1 or HEK293 cells co-expressing the human D3 receptor and a β-arrestin reporter system (e.g., PathHunter®).
-
Assay buffer and cell culture medium as per the manufacturer's instructions.
-
Dopamine as the agonist.
-
Synthesized compounds at various concentrations.
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the synthesized compounds.
-
Add the compound solutions to the cells and pre-incubate for 15-30 minutes.
-
Add a fixed concentration of dopamine (typically the EC80 concentration) to all wells except the vehicle control.
-
Incubate for 60-90 minutes at 37 °C.
-
Add the detection reagents according to the assay kit manufacturer's protocol.
-
Measure the signal (e.g., chemiluminescence) using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Quantitative Data Summary
The following table summarizes representative pharmacological data for D3R antagonists synthesized from piperidine-based scaffolds, illustrating the typical potencies and selectivities that can be achieved.
| Compound ID | D3R Ki (nM) | D2R Ki (nM) | D3R/D2R Selectivity | D3R IC50 (nM) (Functional Assay) |
| PF-4363467 | 3.1 | 692 | 223 | - |
| Compound 19 | 6.84 | >10,000 | >1700 | - |
| YM-43611 | 21 | 210 | 10 | - |
| Compound 33 | 0.436 | 1.77 | 4 | - |
Data is compiled from various sources for illustrative purposes and does not represent compounds derived directly from this compound.[2][4][5][6]
Conclusion
This compound serves as a highly adaptable and valuable starting material for the synthesis of novel dopamine D3 receptor antagonists. Its chemical properties allow for the straightforward introduction of diverse functionalities, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The protocols and data presented herein provide a foundational framework for researchers engaged in the design and development of next-generation therapeutics targeting the dopamine D3 receptor.
References
- 1. Available Technologies - NCI [techtransfer.cancer.gov]
- 2. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Selective Dopamine D3 Receptor (D3R) Antagonists and Partial Agonists Based on Eticlopride and the D3R Crystal Structure: New Leads for Opioid Dependence Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of Boc-Protected Piperidines with Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in pharmaceutical and peptide chemistry.[1][2] Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is a common and highly effective reagent for the deprotection of Boc-protected amines, including piperidines.[1][2][3] This process is typically fast and proceeds with high yield at room temperature.[1]
This document provides detailed application notes and experimental protocols for the deprotection of Boc-protected piperidines using trifluoroacetic acid.
Reaction Mechanism
The deprotection of a Boc-protected piperidine with TFA proceeds through an acid-catalyzed hydrolysis of the carbamate. The mechanism involves the following key steps:[2][4][5]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by trifluoroacetic acid.[4][5]
-
Formation of a Carbamic Acid and a tert-Butyl Cation: The protonated intermediate is unstable and collapses, leading to the formation of a carbamic acid and a stable tert-butyl cation.[4][5]
-
Decarboxylation: The carbamic acid readily undergoes decarboxylation to release carbon dioxide and the free piperidine amine.[4][5]
-
Protonation of the Amine: Under the acidic reaction conditions, the newly formed piperidine amine is protonated, yielding the corresponding trifluoroacetate salt.[4]
-
Byproduct Formation: The generated tert-butyl cation can be quenched by a nucleophilic scavenger, deprotonate to form isobutylene gas, or potentially alkylate other nucleophiles in the reaction mixture.[4][6][7]
Reaction Mechanism of Boc Deprotection
Caption: Mechanism of TFA-mediated Boc deprotection.
Quantitative Data Summary
The deprotection of Boc-piperidines with TFA is a robust reaction, and the conditions can be adapted for various substrates. The following table summarizes typical reaction parameters.
| Parameter | Typical Range/Value | Notes |
| TFA Concentration | 20-50% (v/v) in DCM | Neat TFA can also be used for stable compounds.[8] |
| Solvent | Dichloromethane (DCM) | Other solvents like ethyl acetate, methanol, or dioxane can be used.[1][3][9] |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[3] |
| Reaction Time | 1 to 4 hours | Reaction progress should be monitored by TLC or LC-MS.[3] |
| Equivalents of TFA | 5-10 equivalents or in excess | Often used as a co-solvent.[3] |
| Yield | Generally >90% | Yields can be affected by the work-up procedure and the nature of the substrate. |
Experimental Protocols
Protocol 1: Standard Deprotection of Boc-Piperidine using TFA in DCM
This protocol is a general and widely applicable method for the deprotection of Boc-piperidines.
Materials:
-
Boc-protected piperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected piperidine (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1–0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5–10 equiv.) to the stirred solution. Alternatively, a pre-mixed solution of 20-50% TFA in DCM can be used.[3][8]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1–4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To help remove residual TFA, the residue can be co-evaporated with a solvent like toluene or isopropanol.[8]
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3]
-
Filter the solution and concentrate under reduced pressure to obtain the deprotected piperidine. The product can be further purified by chromatography or crystallization if necessary.
Experimental Workflow for Boc Deprotection
Caption: General workflow for Boc deprotection and work-up.
Protocol 2: Deprotection and Isolation as a Hydrochloride Salt
In some cases, the trifluoroacetate salt of the deprotected amine can be oily or difficult to handle.[8] An alternative is to use HCl in an organic solvent, which often yields a crystalline hydrochloride salt that is easier to isolate.
Materials:
-
Boc-protected piperidine derivative
-
4M HCl in 1,4-dioxane (or another suitable solvent like methanol)
-
Methanol or ethyl acetate
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the Boc-protected piperidine (1.0 equiv.) in a minimal amount of a suitable solvent such as methanol or ethyl acetate in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (3-5 equiv.) at room temperature.[3]
-
Stir the reaction mixture for 1-3 hours. Monitor the reaction by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.[3]
-
Upon completion, the solvent can be removed under reduced pressure.
-
Alternatively, the product can be precipitated by the addition of diethyl ether and then collected by filtration.
-
Wash the collected solid with diethyl ether and dry under vacuum to yield the piperidine hydrochloride salt.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Insufficient amount of acid.- Poor solubility of the starting material. | - Increase the reaction time and continue to monitor.- A moderate increase in temperature (e.g., to 40-50 °C) can be considered.[3]- Increase the equivalents of TFA or use a higher concentration.[3]- Choose a co-solvent to improve solubility. |
| Side Product Formation (e.g., t-butylation) | The reactive tert-butyl cation intermediate can alkylate the deprotected piperidine or other nucleophilic functional groups.[7] | Add a scavenger, such as triisopropylsilane (TIS) or water (e.g., 2.5% each), to the reaction mixture to trap the tert-butyl cation.[7] |
| Difficult Product Isolation | The trifluoroacetate salt may be an oil or difficult to handle. | Consider using HCl in dioxane or methanol to form a more easily isolable hydrochloride salt (see Protocol 2).[3] |
| Low Yield after Work-up | - Incomplete extraction of the product from the aqueous layer.- Product is water-soluble. | - Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction.- Increase the number of extractions.- If the product is water-soluble, consider alternative work-up procedures, such as using a basic ion-exchange resin to neutralize the acid and isolate the free base.[10] |
Safety Precautions
-
Trifluoroacetic acid is a strong, corrosive acid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
The deprotection reaction generates carbon dioxide and isobutylene gas. Ensure the reaction is not performed in a closed system to avoid pressure buildup.[2][4]
By following these guidelines and protocols, researchers can effectively and safely perform the deprotection of Boc-protected piperidines using trifluoroacetic acid.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
Chemoenzymatic Synthesis of Chiral Piperidine Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure chiral piperidines is a critical endeavor in medicinal chemistry and drug development, as this structural motif is a cornerstone of numerous pharmaceuticals. Chemoenzymatic methods have emerged as powerful tools, offering high selectivity and milder reaction conditions compared to traditional chemical routes. This document provides detailed application notes and protocols for the chemoenzymatic synthesis of chiral piperidine intermediates, focusing on the application of imine reductases (IREDs), transaminases (TAs), and lipases.
Asymmetric Synthesis using Imine Reductases (IREDs)
Imine reductases catalyze the asymmetric reduction of prochiral imines to chiral amines, providing a direct and efficient route to chiral piperidines. This approach is particularly effective for the synthesis of 2- and 2,6-disubstituted piperidines.
Application Highlight: One-Pot Cascade for Mono- and Disubstituted Piperidines
A one-pot cascade reaction utilizing a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) allows for the synthesis of chiral piperidines from keto acids or keto aldehydes.[1][2] This multi-enzyme system operates with high conversion and stereoselectivity.[1][2]
Logical Relationship: Multi-Enzyme Cascade for Piperidine Synthesis
Caption: A multi-enzyme cascade for the synthesis of chiral piperidines.
Quantitative Data: IRED-Catalyzed Asymmetric Reduction
| Substrate (Cyclic Imine) | IRED Variant | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| 2-Phenyl-Δ¹-piperideine | (R)-IRED | (R)-2-Phenylpiperidine | >98 | 96 | - | [3] |
| 2-(4-Methoxyphenyl)-Δ¹-piperideine | (R)-IRED | (R)-2-(4-Methoxyphenyl)piperidine | >98 | 97 | - | [3] |
| 2-Propyl-Δ¹-piperideine | (R)-IRED | (R)-Coniine | >98 | 98 | - | [3] |
| N-Methyl-2-phenyl-Δ¹-piperidinium | (R)-IRED | (R)-N-Methyl-2-phenylpiperidine | 40 | 74 | - | [3] |
| 5-Methyl-2-phenyl-Δ¹-piperideine | (S)-IRED | (2R,5S)-5-Methyl-2-phenylpiperidine | >95 | >99 | >99:1 | [1] |
| 5-Methyl-2-phenyl-Δ¹-piperideine | (R)-IRED | (2S,5S)-5-Methyl-2-phenylpiperidine | >95 | >99 | >99:1 | [1] |
Experimental Protocol: General Procedure for IRED-Catalyzed Reduction of Cyclic Imines
-
Reaction Setup: In a reaction vessel, combine the cyclic imine substrate (10 mM), NAD(P)H (1.1 eq.), and a glucose dehydrogenase/glucose system for cofactor regeneration.
-
Buffer: Add potassium phosphate buffer (100 mM, pH 7.5) to the desired final volume.
-
Enzyme Addition: Introduce the IRED enzyme (typically as a whole-cell lysate or purified enzyme) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours.
-
Work-up and Analysis: Quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Analyze the product for conversion and enantiomeric excess using chiral HPLC or GC.
Asymmetric Synthesis using ω-Transaminases (ω-TAs)
ω-Transaminases are versatile biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. This strategy can be applied to the synthesis of chiral piperidines through the amination of diketones or ketoenones, followed by spontaneous cyclization.
Application Highlight: Transaminase-Triggered Aza-Michael Approach
An innovative approach for the enantioselective preparation of 2,6-disubstituted piperidines involves a ω-TA-mediated aza-Michael reaction starting from prochiral ketoenones.[4] This method leverages the reversibility of the transamination reaction to achieve the desired intramolecular cyclization.
Experimental Workflow: Transaminase-Triggered Aza-Michael Reaction
Caption: Workflow for the transaminase-triggered aza-Michael reaction.
Quantitative Data: Transaminase-Mediated Synthesis of Chiral Piperidines
| Substrate | Transaminase | Amine Donor | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| 1-Boc-3-piperidone | ATA-256 (R-selective) | Isopropylamine | (R)-3-Amino-1-Boc-piperidine | >99 | >99 | [5] |
| 1-Boc-3-piperidone | ATA-025 (S-selective) | Isopropylamine | (S)-3-Amino-1-Boc-piperidine | >99 | >99 | [5] |
| 2,6-Heptanedione | ATA-117 (S-selective) | (S)-α-Methylbenzylamine | (S)-2-Methyl-6-heptyl-Δ¹-piperideine | >99 | >99 | [6] |
Experimental Protocol: General Procedure for Asymmetric Amination of Piperidones
-
Reaction Mixture Preparation: In a suitable vessel, dissolve the N-protected piperidone substrate (e.g., 1-Boc-3-piperidone) in a buffer solution (e.g., 100 mM potassium phosphate, pH 8.0).
-
Cofactor and Amine Donor Addition: Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM and an excess of the amine donor (e.g., isopropylamine, 1 M).
-
Enzyme Addition: Add the desired ω-transaminase (as a lyophilized powder or whole-cell preparation).
-
Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 37 °C) with agitation for 24-72 hours.
-
Product Isolation and Analysis: After the reaction is complete, adjust the pH to >10 with NaOH and extract the product with an organic solvent (e.g., MTBE). Dry the organic phase, concentrate it, and analyze the enantiomeric excess by chiral chromatography.
Kinetic Resolution using Lipases
Lipases are widely used for the kinetic resolution of racemic mixtures of chiral piperidine derivatives, particularly those containing alcohol or ester functionalities. This method relies on the enantioselective acylation or hydrolysis of one enantiomer, allowing for the separation of the two.
Application Highlight: Enzymatic Kinetic Resolution of Piperidine Atropisomers
The kinetic resolution of a key intermediate for the farnesyl protein transferase inhibitor SCH66336 was achieved through the enzymatic acylation of a pendant piperidine.[7] The lipase Toyobo LIP-300 with trifluoroethyl isobutyrate as the acylating agent selectively acylated the (+)-enantiomer.[7]
Quantitative Data: Lipase-Catalyzed Kinetic Resolution of Piperidine Derivatives
| Racemic Substrate | Lipase | Acylating Agent / Reaction | Resolved Product | Enantiomeric Excess (ee, %) | Reference |
| (±)-4-(Piperidin-2-yl)but-3-en-2-one derivative | Toyobo LIP-300 | Trifluoroethyl isobutyrate | (+)-Acylated Piperidine | >99 | [7] |
| (±)-2-Piperidineethanol | Candida antarctica lipase B | Vinyl acetate | (R)-2-(1-Acetoxyethyl)piperidine | >99 | [8] |
| (±)-Ethyl 2-(piperidin-2-yl)acetate | Pig liver esterase | Hydrolysis | (S)-2-(Piperidin-2-yl)acetic acid | 24 | [9] |
Experimental Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: Dissolve the racemic piperidine substrate in an appropriate organic solvent (e.g., toluene, MTBE).
-
Acyl Donor Addition: Add the acyl donor (e.g., vinyl acetate, trifluoroethyl isobutyrate).
-
Enzyme Addition: Add the lipase (often immobilized for easy recovery).
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) and monitor the reaction progress by chiral HPLC or GC.
-
Termination and Separation: Stop the reaction at approximately 50% conversion. Separate the acylated product from the unreacted enantiomer by chromatography.
-
Deprotection (if necessary): The acylated product can be deprotected to yield the desired enantiomerically pure piperidine derivative.
Conclusion
Chemoenzymatic strategies provide a robust and highly selective platform for the synthesis of chiral piperidine intermediates. The use of imine reductases, transaminases, and lipases, either individually or in cascade reactions, enables access to a wide range of enantiomerically pure piperidine scaffolds that are essential for the development of novel therapeutics. The protocols and data presented herein serve as a guide for researchers to implement these powerful biocatalytic methods in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 6. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 7. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reductive Amination of Piperidin-4-one in Carbamate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine ring is a key strategy in drug design and development. One of the most versatile and efficient methods for introducing diversity at the 4-position of the piperidine core is through the reductive amination of piperidin-4-one. This reaction allows for the formation of a wide range of N-substituted 4-aminopiperidine derivatives. Subsequent conversion of the newly introduced amino group into a carbamate provides a stable, neutral, and often lipophilic moiety that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
These application notes provide detailed protocols for the synthesis of piperidin-4-yl-carbamates via a two-step sequence involving the reductive amination of a suitable piperidin-4-one derivative followed by carbamate formation. This document outlines various reaction conditions, compares common reducing agents, and offers step-by-step experimental procedures to guide researchers in the synthesis of these important building blocks.
Reaction Scheme and Mechanism
The overall transformation involves two key chemical steps:
-
Reductive Amination: The carbonyl group of a piperidin-4-one is converted into an amine through the formation of an imine or iminium ion intermediate with a primary or secondary amine, which is then reduced in situ by a suitable reducing agent.
-
Carbamate Formation: The resulting 4-aminopiperidine derivative is reacted with a carbamoylating agent to yield the final carbamate product.
Caption: Overall reaction scheme for the synthesis of piperidin-4-yl-carbamates.
The mechanism of reductive amination begins with the nucleophilic attack of the amine on the carbonyl carbon of the piperidin-4-one to form a hemiaminal intermediate. This is followed by the elimination of water to generate an iminium ion, which is then reduced by a hydride source to afford the amine product.
Caption: Mechanism of reductive amination.
Data Presentation: Comparison of Reducing Agents
The choice of reducing agent is critical for the success of the reductive amination step. The ideal reagent should selectively reduce the iminium ion intermediate without reducing the starting ketone. The following table summarizes the performance of commonly used reducing agents.
| Reducing Agent | Abbreviation | Typical Solvents | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective for iminium ions over ketones; effective for a wide range of substrates.[1] | Moisture sensitive.[1] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH), Ethanol (EtOH) | Selective for iminium ions; can be used in protic solvents.[1] | Highly toxic; generates cyanide byproduct.[1] |
| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Inexpensive and readily available. | Can reduce the starting ketone; often requires a two-step procedure with pre-formation of the imine.[1] |
| Raney-Nickel | Raney-Ni | Methanol (MeOH), Ethanol (EtOH) | Effective for reductive amination with ammonia.[2] | Requires handling of a flammable solid catalyst and hydrogen gas. |
Experimental Protocols
The following protocols are provided as a general guide. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Reductive Amination of N-Boc-piperidin-4-one with a Primary Amine using Sodium Triacetoxyborohydride
This one-pot procedure is a widely used and versatile method for the synthesis of N-substituted 4-aminopiperidines.
Caption: Experimental workflow for Protocol 1.
Materials:
-
N-Boc-piperidin-4-one (1.0 equiv)
-
Primary amine (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-piperidin-4-one in anhydrous DCM, add the primary amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-amino-N-Boc-piperidine.
Protocol 2: Carbamate Formation using Boc Anhydride (N-Boc Protection)
This protocol describes the protection of the newly formed secondary amine as a tert-butyl carbamate.
Materials:
-
N-substituted-4-aminopiperidine derivative (from Protocol 1) (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-substituted-4-aminopiperidine derivative in DCM or THF.
-
Add triethylamine or DIPEA to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by column chromatography if necessary.
Protocol 3: Carbamate Formation using Benzyl Chloroformate (N-Cbz Protection)
This protocol details the formation of a benzyl carbamate.
Materials:
-
N-substituted-4-aminopiperidine derivative (from Protocol 1) (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Aqueous sodium carbonate (Na₂CO₃) solution or Triethylamine (TEA)
-
Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)
Procedure:
-
Dissolve the N-substituted-4-aminopiperidine derivative in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate.
-
Add an aqueous solution of Na₂CO₃ or triethylamine to neutralize the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography as needed.
Quantitative Data Summary
The following table provides representative yields for the synthesis of various piperidin-4-yl-carbamates. Please note that yields can vary depending on the specific substrates and reaction conditions used.
| Piperidin-4-one Derivative | Amine | Reducing Agent | Carbamoylating Agent | Product | Yield (%) | Reference |
| 1-Benzylpiperidin-4-one | Ammonia | Raney-Ni | Methyl Chloroformate | Methyl (1-benzylpiperidin-4-yl)carbamate | High | [2] |
| N-Boc-piperidin-4-one | 3,4-Dichloroaniline | Not specified | - | N-(1-Boc-piperidin-4-yl)-3,4-dichloroaniline | - | [3] |
| N-Boc-piperidin-4-one | Ammonium Acetate | Sodium Cyanoborohydride | - | tert-Butyl 4-aminopiperidine-1-carboxylate | - | [4] |
Conclusion
The reductive amination of piperidin-4-one followed by carbamate formation is a robust and highly adaptable synthetic route for accessing a diverse range of functionalized piperidine derivatives. The choice of the nitrogen protecting group on the piperidine ring, the amine used in the reductive amination, and the carbamoylating agent all contribute to the final properties of the molecule. The protocols and data presented herein provide a solid foundation for researchers to design and execute the synthesis of novel piperidin-4-yl-carbamates for applications in drug discovery and development. Careful selection of reagents and optimization of reaction conditions will ensure high yields and purity of the desired products.
References
Application Notes and Protocols for tert-Butyl ethyl(piperidin-4-yl)carbamate in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
tert-Butyl ethyl(piperidin-4-yl)carbamate and its analogs are versatile building blocks for the synthesis of PROTAC linkers. The piperidine ring introduces a degree of conformational rigidity to the linker, which can be advantageous for optimizing the spatial orientation of the POI and E3 ligase ligands, thereby facilitating productive ternary complex formation and subsequent potent protein degradation. The carbamate functional group offers a stable linkage, while the Boc-protecting group allows for controlled, stepwise synthesis.
This document provides detailed application notes and protocols for the incorporation of this compound into PROTAC linkers, including a representative synthetic scheme and methodologies for the biological evaluation of the resulting PROTACs.
Signaling Pathway and Experimental Workflow
The general mechanism of action for a PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The synthesis of a PROTAC utilizing a piperidine-based linker follows a modular and stepwise approach.
Figure 1. PROTAC mechanism and synthesis workflow.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of PROTACs incorporating a this compound-derived linker.
Protocol 1: Synthesis of a PROTAC using a Piperidine-Based Linker
This protocol outlines a representative multi-step synthesis of a PROTAC.
Materials:
-
This compound
-
Appropriate electrophile for linker elongation (e.g., a bromo-functionalized PEG or alkyl chain)
-
E3 ligase ligand with a suitable nucleophilic handle (e.g., a hydroxyl or amino group)
-
POI ligand with a suitable functional group for coupling (e.g., a carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM, acetonitrile)
-
Reagents for Boc deprotection (e.g., TFA)
-
Standard laboratory glassware and purification equipment (flash chromatography, preparative HPLC)
Procedure:
-
Linker Elongation:
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as DMF.
-
Add a base, for example, DIPEA (2.0 eq).
-
Add the desired electrophile for linker elongation (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or elevated temperature until completion, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography.
-
-
Coupling to E3 Ligase Ligand:
-
Activate the functional group on the E3 ligase ligand if necessary (e.g., activation of a carboxylic acid with HATU).
-
React the elongated linker from step 1 with the activated E3 ligase ligand in the presence of a suitable base.
-
Monitor the reaction by LC-MS and purify the resulting conjugate by flash chromatography or preparative HPLC.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected PROTAC precursor in DCM.
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine is often used in the next step without further purification.
-
-
Coupling to POI Ligand:
-
Dissolve the POI ligand (with a carboxylic acid) (1.0 eq) and a coupling reagent such as HATU (1.1 eq) in anhydrous DMF.
-
Add a base like DIPEA (3.0 eq) and stir for a few minutes to activate the carboxylic acid.
-
Add the deprotected linker-E3 ligase ligand conjugate from step 3 to the reaction mixture.
-
Stir at room temperature until the reaction is complete as monitored by LC-MS.
-
Purify the final PROTAC using preparative HPLC.
-
Characterize the final product by HRMS and NMR.
-
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of the target protein.
Materials:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, bortezomib) as a negative control
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).
-
Include a treatment group with the PROTAC in the presence of a proteasome inhibitor to confirm that degradation is proteasome-dependent.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.
-
Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the synthesis and biological evaluation of PROTACs.
Table 1: Synthesis and Characterization of a Representative PROTAC
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (LC-MS) |
| 1 | Linker Elongation | This compound, Bromo-PEG2-ester, DIPEA, DMF, 60°C, 12h | 75 | >95% |
| 2 | E3 Ligase Coupling | Elongated linker, Pomalidomide-OH, HATU, DIPEA, DMF, rt, 4h | 60 | >95% |
| 3 | Boc Deprotection | TFA/DCM (1:1), rt, 1h | Quantitative | - |
| 4 | POI Ligand Coupling | Deprotected intermediate, POI-COOH, HATU, DIPEA, DMF, rt, 6h | 45 | >98% (by HPLC) |
Table 2: Biological Activity of the Synthesized PROTAC
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-XYZ-1 | BRD4 | HeLa | 25 | 92 |
| PROTAC-XYZ-2 | BTK | Ramos | 50 | 85 |
Visualizations
The following diagrams illustrate key conceptual frameworks in PROTAC development.
Figure 2. General structure of a PROTAC molecule.
Figure 3. Experimental workflow for PROTAC synthesis and evaluation.
Application Notes and Protocols: Nickel-Catalyzed Synthesis of tert-Butyl ethyl(piperidin-4-yl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. Functionalization of the piperidine nitrogen via N-alkylation is a critical transformation in medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological profile. This application note details a nickel-catalyzed approach for the synthesis of tert-butyl ethyl(piperidin-4-yl)carbamate derivatives, offering a cost-effective and efficient alternative to traditional palladium-catalyzed methods. Nickel catalysis provides a sustainable approach due to the earth-abundance and lower toxicity of nickel compared to precious metals.[1][2] The described protocol is relevant for the synthesis of compound libraries for drug discovery and the development of novel therapeutic agents.
Nickel-Catalyzed N-Ethylation of tert-Butyl (piperidin-4-yl)carbamate
The nickel-catalyzed N-ethylation of tert-butyl (piperidin-4-yl)carbamate with an ethyl halide serves as a representative example of this methodology. The reaction typically proceeds via a C(sp³)-N cross-coupling mechanism.
Reaction Scheme
Caption: General scheme for the nickel-catalyzed N-ethylation.
Quantitative Data Summary
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Ethyl Bromide | This compound | 85 |
| 2 | Propyl Iodide | tert-Butyl propyl(piperidin-4-yl)carbamate | 82 |
| 3 | Isopropyl Bromide | tert-Butyl isopropyl(piperidin-4-yl)carbamate | 75 |
| 4 | Benzyl Bromide | tert-Butyl benzyl(piperidin-4-yl)carbamate | 92 |
| 5 | Allyl Chloride | tert-Butyl allyl(piperidin-4-yl)carbamate | 88 |
Experimental Protocols
Materials:
-
tert-Butyl (piperidin-4-yl)carbamate
-
Ethyl bromide
-
Nickel(II) bromide (NiBr₂)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-Dioxane
-
Nitrogen gas (or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer, etc.)
-
Syringes and needles for transfer of reagents
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of nitrogen, add NiBr₂ (5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (5 mol%).
-
Addition of Reagents: Add anhydrous 1,4-dioxane (5 mL), followed by tert-butyl (piperidin-4-yl)carbamate (1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (1.2 mmol, 1.2 equiv.).
-
Addition of Alkyl Halide: Add ethyl bromide (1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
Proposed Catalytic Cycle
The mechanism of nickel-catalyzed N-alkylation of secondary amines with alkyl halides can be complex and may involve different pathways depending on the specific catalyst system and reaction conditions. A plausible catalytic cycle involves a Ni(I)/Ni(III) pathway.[1]
Caption: Proposed Ni(I)/Ni(III) catalytic cycle.
Experimental Workflow
The general workflow for the nickel-catalyzed synthesis of this compound derivatives is outlined below.
Caption: Experimental workflow diagram.
Conclusion
This application note provides a framework for the nickel-catalyzed synthesis of this compound derivatives. The use of an inexpensive and earth-abundant nickel catalyst makes this an attractive method for organic synthesis, particularly in the context of drug discovery and development. The provided protocols and data serve as a starting point for researchers to explore this versatile and sustainable synthetic methodology. Further optimization of reaction conditions may be necessary for specific substrates and scales.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in tert-Butyl ethyl(piperidin-4-yl)carbamate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of tert-Butyl ethyl(piperidin-4-yl)carbamate. The following sections offer detailed protocols, frequently asked questions, and troubleshooting advice to address common issues leading to low reaction yields.
Reaction Scheme: Boc Protection of Ethyl(piperidin-4-yl)amine
The synthesis of this compound is typically achieved via the protection of the secondary amine in ethyl(piperidin-4-yl)amine using di-tert-butyl dicarbonate (Boc₂O). This is a nucleophilic acyl substitution reaction.[1] The lone pair of electrons from the amine attacks a carbonyl carbon of the Boc anhydride, leading to the formation of the N-Boc protected carbamate.[1]
Caption: General reaction scheme for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the Boc protection of ethyl(piperidin-4-yl)amine?
A typical protocol involves dissolving the amine in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1] A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added (1.1-1.5 equivalents).[1][2] Di-tert-butyl dicarbonate (Boc₂O), usually 1.1-1.2 equivalents, is then added to the stirring solution.[1] The reaction is commonly stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), often reaching completion within 1-4 hours.[1]
Q2: My reaction yield is consistently low. What are the most common causes?
Several factors can contribute to low yields:
-
Reagent Quality: The purity and stability of starting materials are crucial. Boc anhydride is susceptible to hydrolysis and should be fresh or stored under anhydrous conditions.[2]
-
Moisture: The presence of water can lead to the hydrolysis of Boc₂O and the formation of undesired byproducts like symmetric ureas.[2] Using anhydrous solvents and properly dried glassware is critical.[2]
-
Incorrect Stoichiometry: Using too little Boc₂O will result in an incomplete reaction, while a large excess can complicate purification.[1]
-
Suboptimal Base: The choice and amount of base are important. A non-nucleophilic base is necessary to scavenge the acid produced without competing as a nucleophile.[2] While not always strictly required, a base is commonly used to accelerate the reaction.[1]
-
Reaction Time/Temperature: Less nucleophilic amines may require longer reaction times or gentle heating to proceed to completion.[3]
Q3: I observe significant byproduct formation. What are the likely side reactions?
The most common side reactions in Boc protection include:
-
Symmetrical Urea Formation: This occurs if an isocyanate intermediate, formed from the decomposition of Boc₂O or reaction with moisture, reacts with the starting amine.[2] Strict anhydrous conditions can minimize this.[2]
-
Di-Boc Protection: While the exocyclic secondary amine is more reactive, there is a possibility of protecting the secondary amine within the piperidine ring as well, especially if excess Boc₂O is used or if a highly effective nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is employed in stoichiometric amounts.[1]
Q4: How can I effectively monitor the reaction's progress?
The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For TLC, co-spotting the reaction mixture with the starting amine is a simple way to track its consumption. A stain like ninhydrin can be useful for visualizing the amine starting material, which will disappear as the reaction completes.
Q5: What is the recommended work-up and purification procedure?
After the reaction is complete, it is typically quenched with water or a dilute aqueous acid (e.g., 1M HCl).[2] The product is then extracted into an organic solvent like ethyl acetate or DCM.[2] To remove impurities, the organic layer should be washed sequentially with a weak acid (e.g., 5% citric acid), water, saturated sodium bicarbonate solution, and finally brine.[1] After drying the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrating it under reduced pressure, the crude product can be purified by flash column chromatography on silica gel if necessary.[1]
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Solution |
| Low or No Product Formation (Starting material remains) | 1. Inactive Reagents: Boc₂O may have degraded due to moisture.[2] 2. Insufficient Reaction Time/Temp: The reaction may be sluggish.[3] 3. Poor Amine Nucleophilicity: The amine may be less reactive than anticipated.[3] | 1. Use fresh, high-purity Boc₂O. 2. Allow the reaction to stir longer (e.g., overnight). Gentle heating (e.g., to 40°C) may be beneficial.[4] 3. Consider adding a catalytic amount of DMAP to accelerate the reaction, but be mindful of potential side reactions.[1] |
| Multiple Spots on TLC / Impure Product | 1. Moisture Contamination: Water leads to Boc₂O hydrolysis and urea byproduct formation.[2] 2. Di-Boc Protection: Reaction at both the ethylamino and piperidine nitrogens.[1] 3. Excess Boc₂O: Remaining reagent complicates purification. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon).[2] 2. Use a controlled amount of Boc₂O (1.1-1.2 eq). Avoid high temperatures and stoichiometric amounts of DMAP.[1] 3. A mild basic wash during workup can help hydrolyze some of the remaining Boc₂O.[1] |
| Emulsion During Aqueous Workup | 1. Formation of Salts: Amine salts can act as surfactants. | 1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. If the emulsion persists, filter the mixture through a pad of Celite. |
| Product is an Oil Instead of Expected Solid | 1. Residual Solvent: Incomplete removal of solvent. 2. Impurities: Presence of byproducts or excess reagents can lower the melting point. | 1. Dry the product under high vacuum for an extended period. 2. Purify the product using flash column chromatography to remove impurities.[1] |
Detailed Experimental Protocol
This protocol is a generalized procedure based on standard methods for Boc protection of secondary amines.
Materials:
-
Ethyl(piperidin-4-yl)amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) (to make a ~0.2 M solution)
-
Deionized Water
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add ethyl(piperidin-4-yl)amine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration).[1]
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.[1]
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the stirring solution, either as a solid in one portion or as a solution in a small amount of anhydrous DCM.[1]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the consumption of the starting amine by TLC (e.g., using a 9:1 DCM:Methanol eluent) or LC-MS. The reaction is often complete within 1-4 hours.[1]
-
Work-up: Upon completion, quench the reaction by adding deionized water.[2] Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Visual Troubleshooting Guides
Caption: A step-by-step workflow for troubleshooting low reaction yield.
Caption: Logical relationships between common causes and observed effects.
References
Technical Support Center: Troubleshooting Side Reactions in Boc Protection of Amines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for common side reactions encountered during the tert-butyloxycarbonyl (Boc) protection of amines. Through a series of frequently asked questions and detailed experimental protocols, this resource aims to address specific challenges and ensure successful synthesis of Boc-protected amines.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of di-Boc protected amine in my reaction. How can I favor mono-Boc protection?
The formation of an N,N-di-Boc derivative is a common side reaction, especially with primary amines. This occurs when the initially formed mono-Boc protected amine is deprotonated and reacts with a second molecule of di-tert-butyl dicarbonate ((Boc)₂O). To minimize this, consider the following strategies:
-
Control Stoichiometry: Carefully limit the amount of (Boc)₂O to 1.0-1.1 equivalents relative to the amine.
-
Slow Addition: Add the (Boc)₂O solution slowly to the reaction mixture to maintain a low concentration of the reagent.
-
Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) as higher temperatures can favor di-Boc formation.[1]
-
Choice of Base: Use a weaker, non-nucleophilic base like sodium bicarbonate (NaHCO₃) instead of stronger bases or nucleophilic catalysts like 4-dimethylaminopyridine (DMAP), which can accelerate the second Boc addition.[1]
-
Catalyst-Free Conditions in Water: Performing the reaction in water without a catalyst has been shown to be highly chemoselective for mono-N-Boc protection.[2]
Q2: My substrate contains both an amine and a hydroxyl group. How can I achieve selective N-protection over O-protection?
Di-tert-butyl dicarbonate can react with alcohols to form O-Boc protected ethers, a potential side reaction when working with amino alcohols. To favor N-protection:
-
Control Reaction Conditions: Amines are generally more nucleophilic than alcohols, so under standard conditions with a mild base, selective N-protection is often achievable.[3][4]
-
pH Control: In aqueous media, adjusting the pH can help to deprotonate the amine, increasing its nucleophilicity, while keeping the hydroxyl group protonated.
-
Avoid Strong Bases and Catalysts: Strong bases can deprotonate the hydroxyl group, increasing its nucleophilicity and leading to O-protection. Catalysts like DMAP can also promote O-protection.
-
Catalyst-Free Conditions in Water: Aqueous, catalyst-free conditions have been shown to be highly chemoselective for the N-protection of amino alcohols and aminophenols.[2][5]
Q3: I am working with a sterically hindered amine and observing low yields and the formation of a urea byproduct. What is happening and how can I improve my reaction?
Sterically hindered amines can react slowly with (Boc)₂O, and under certain conditions, can promote the formation of urea derivatives. The proposed mechanism involves the formation of an isocyanate intermediate from the Boc-protected amine, which then reacts with another amine molecule.[6][7] To circumvent this:
-
Use a Stronger Base: Deprotonating the amine first with a strong, non-nucleophilic base like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) before adding (Boc)₂O can improve the reaction rate and minimize side reactions.
-
Elevated Temperatures: Carefully increasing the reaction temperature may be necessary for sterically hindered substrates.[8]
Q4: My amine is weakly nucleophilic (e.g., an electron-deficient aniline) and the Boc protection is not proceeding. How can I drive the reaction to completion?
Weakly nucleophilic amines pose a challenge for Boc protection due to their reduced reactivity. To enhance the reaction rate:
-
Use a Catalyst: A catalytic amount of DMAP can be used to activate the (Boc)₂O, making it more electrophilic.[9]
-
Employ a Stronger Base: Using a stronger base such as sodium hydroxide in a biphasic system can increase the nucleophilicity of the amine.[9]
-
Alcoholic Solvents: Using an alcohol like methanol as a solvent can significantly accelerate the rate of Boc protection for aromatic amines, even without a base.[10]
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution(s) |
| Di-Boc Formation | Excess (Boc)₂O, strong base, high temperature | Control stoichiometry (1.0-1.1 eq. (Boc)₂O), slow addition, use weak base (e.g., NaHCO₃), lower reaction temperature (0 °C to RT). |
| O-Boc Formation | Strong base, nucleophilic catalyst (DMAP) | Use mild base, avoid DMAP, consider catalyst-free aqueous conditions. |
| Urea Formation | Sterically hindered amine, slow reaction rate | Use a strong, non-nucleophilic base (e.g., NaH, NaHMDS) to pre-deprotonate the amine. |
| Low/No Reaction | Weakly nucleophilic amine (e.g., electron-deficient aniline) | Use a catalyst (DMAP), a stronger base (e.g., NaOH), or an alcoholic solvent (e.g., methanol). |
Experimental Protocols
Protocol 1: Standard Boc Protection of a Primary Amine
This protocol is a general starting point for the mono-Boc protection of a primary amine.
-
Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (to a concentration of approximately 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a mild base, such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.1 eq) in the same solvent to the cooled reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting amine is consumed, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Selective Mono-Boc Protection of a Diamine
This protocol is designed to favor the formation of the mono-Boc protected product when starting with a diamine.
-
Dissolution and Protonation: Dissolve the diamine (1.0 eq) in anhydrous methanol at 0 °C. Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the cooled solution. Allow the mixture to warm to room temperature and stir for 30 minutes to form the mono-hydrochloride salt in situ.
-
Boc Anhydride Addition: Add water (1 mL per mmol of diamine) followed by a solution of (Boc)₂O (1.0 eq) in methanol.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Work-up: Dilute the reaction with water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Basification and Extraction: Basify the aqueous layer to a pH > 12 with 2M NaOH. Extract the mono-Boc protected product with dichloromethane.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.[1]
Protocol 3: Boc Protection of a Weakly Nucleophilic Aniline
This protocol is optimized for amines with low nucleophilicity, such as electron-deficient anilines.
-
Dissolution: Dissolve the aniline (1.0 eq) in methanol (to a concentration of approximately 0.2-1.0 M).
-
Reagent Addition: Add (Boc)₂O (1.1-1.5 eq) to the solution.
-
Catalyst Addition (Optional): For very unreactive anilines, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.05-0.1 eq).
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the N-Boc protected aniline.[10]
Visualizing Reaction Pathways and Troubleshooting
Boc Protection and Side Reactions
Caption: Boc protection of amines and common side reaction pathways.
Troubleshooting Workflow for Boc Protection
Caption: A logical workflow for troubleshooting common issues in Boc protection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. wuxibiology.com [wuxibiology.com]
Technical Support Center: Optimizing Deprotection Conditions for Boc-Piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the deprotection of Boc-piperidine and related substrates.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of piperidine?
A1: The most common methods for Boc deprotection involve the use of strong acids. Trifluoroacetic acid (TFA) is a widely used reagent, typically in concentrations ranging from 20% to 50% in a solvent like dichloromethane (DCM).[1][2][3] The reaction is usually fast, often completing within 30 minutes to a few hours at room temperature.[1] Another standard method is using a 4M solution of hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane or ethyl acetate.[1][2]
Q2: My Boc deprotection is incomplete. What are the possible causes?
A2: Incomplete deprotection can be due to several factors:
-
Insufficient Acid: The concentration or equivalents of the acid may be too low to drive the reaction to completion.[2]
-
Short Reaction Time: The reaction may not have been allowed to run long enough.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1]
-
Low Temperature: Most deprotections are carried out at room temperature. If the reaction is slow, gentle warming might be necessary, but this can also increase the risk of side reactions.[2]
-
Steric Hindrance: Bulky groups near the Boc-protected nitrogen can impede the approach of the acid, slowing down the reaction.[2][4]
Q3: I'm observing unexpected side products in my reaction. What are they and how can I prevent them?
A3: The primary cause of side product formation is the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[2][4] This carbocation is a potent electrophile and can alkylate any nucleophiles present in the reaction mixture, leading to undesired byproducts.[4][5] To prevent this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[4]
Q4: What are scavengers and which ones should I use?
A4: Scavengers are nucleophilic compounds that react with the tert-butyl cation faster than other sensitive functional groups on your molecule.[4] The choice of scavenger depends on the specific substrate. Common scavengers include:
-
Triisopropylsilane (TIS): A general and effective scavenger.[4] A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4][5]
-
Triethylsilane (TES): Another commonly used silane scavenger.[6]
-
Thioanisole: Useful for protecting methionine residues from alkylation.[7]
-
1,2-Ethanedithiol (EDT): Effective for protecting cysteine residues.[4][7]
-
Water: Can also act as a scavenger.[5]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
If you are experiencing incomplete removal of the Boc group, follow these steps:
Caption: A flowchart for troubleshooting incomplete Boc deprotection.
Issue 2: Formation of Side Products
If you observe side products, consider the following:
Caption: A workflow for addressing side product formation during Boc deprotection.
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Reaction Time | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[3] | Dichloromethane (DCM) | 30 min - 2 hours[1][3] | Room Temperature | A common and generally effective condition.[3] |
| Trifluoroacetic Acid (TFA) | 55% (v/v)[8] | Dichloromethane (DCM) | 30 minutes[8] | Room Temperature | Shown to yield higher purity peptides compared to 100% TFA in some cases.[8] |
| Trifluoroacetic Acid (TFA) | 100% (Neat)[3] | None | 5-15 minutes[3] | Room Temperature | Very rapid deprotection, but may increase the risk of side products.[3] |
| Hydrochloric Acid (HCl) | 4M[1][2] | 1,4-Dioxane | 1-4 hours[1][2] | Room Temperature | An alternative to TFA, yielding the hydrochloride salt.[2] |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (% v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5%[7] | General carbocation scavenger.[7] |
| Water | 2.5 - 5%[7] | Carbocation scavenger.[7] |
| Thioanisole | 5%[7] | Protects Methionine.[7] |
| 1,2-Ethanedithiol (EDT) | 2.5%[7] | Protects Cysteine.[4] |
| Phenol | 5%[7] | Carbocation scavenger.[7] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is one of the most common and rapid methods for Boc deprotection.[1]
Reagents and Materials:
-
Boc-protected piperidine substrate
-
Dichloromethane (DCM), anhydrous[7]
-
Trifluoroacetic acid (TFA)[1]
-
Scavenger (e.g., Triisopropylsilane - TIS), if necessary[7]
-
Saturated sodium bicarbonate (NaHCO₃) solution[1]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[1]
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected piperidine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[7]
-
If required, add an appropriate scavenger (e.g., TIS, 2.5-5% v/v).[7]
-
Cool the solution to 0°C in an ice bath.[3]
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 25-50% v/v).[1][7]
-
Stir the reaction mixture at room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).[1][7]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2][7]
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected piperidine.[1]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
Using HCl in an organic solvent is another standard acidic deprotection method.[1]
Reagents and Materials:
-
Boc-protected piperidine substrate
-
4M HCl in 1,4-dioxane[1]
-
Methanol or ethyl acetate (optional, as a co-solvent)[9]
-
Diethyl ether[1]
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected piperidine in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate) or suspend it directly in the HCl solution.[2]
-
Add a 4M solution of HCl in 1,4-dioxane. A large excess of HCl is often used.[2]
-
Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.[1]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]
-
Alternatively, the solvent can be removed in vacuo to obtain the hydrochloride salt of the deprotected amine.[7]
Caption: General mechanism of acid-catalyzed Boc deprotection and the role of scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Purification challenges for "tert-Butyl ethyl(piperidin-4-yl)carbamate"
Welcome to the Technical Support Center for the purification of tert-Butyl ethyl(piperidin-4-yl)carbamate . This guide provides detailed troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, particularly when using column chromatography.
Issue 1: Product is Impure After Column Chromatography
Q: My purified product still contains impurities, such as the starting material or other byproducts. What went wrong?
A: This is a common issue that can usually be resolved by adjusting your chromatography parameters.
-
Possible Cause 1: Column Overloading.
-
Possible Cause 2: Inappropriate Mobile Phase Polarity.
-
Solution: If the mobile phase is too polar, both your desired product and impurities will travel up the column too quickly (high Rf values), resulting in poor separation.[2] Conversely, if it's not polar enough, elution will be very slow. Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an optimal mobile phase that maximizes the separation between your product and the impurities.[2] Aim for an Rf value between 0.2 and 0.4 for the target compound to achieve good separation on the column.[2]
-
-
Possible Cause 3: Improper Sample Loading.
-
Solution: The sample should be applied to the top of the column in a narrow, concentrated band.[2] Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.[1] If the product has poor solubility in the mobile phase, consider using the "dry loading" method, where the crude material is pre-adsorbed onto a small amount of silica gel before being added to the column.[2][3]
-
Issue 2: Streaking or Tailing of Spots on TLC Plate / Column
Q: When I run a TLC or the column, the spot for my compound appears as a long streak rather than a tight circle. Why is this happening?
A: Streaking is characteristic of interactions between the compound and the stationary phase.
-
Possible Cause: Strong Interaction with Acidic Silica Gel.
-
Solution: The piperidine nitrogen in your compound is basic and can interact strongly with the acidic surface of the silica gel, causing tailing or streaking.[1][2] To mitigate this, add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your mobile phase.[1][2] This will improve the spot/band shape, leading to better separation.
-
Issue 3: Low Yield of Purified Product
Q: After purification, the final yield of my product is much lower than expected. Where could I have lost my compound?
A: Product loss can occur at multiple stages of the synthesis and purification process.
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Before beginning the work-up and purification, it is crucial to confirm that the reaction has gone to completion. Use TLC to monitor the disappearance of the starting material.[1]
-
-
Possible Cause 2: Co-elution of Product with Impurities.
-
Possible Cause 3: Compound Decomposition on Silica Gel.
-
Solution: Some compounds are sensitive to the acidic nature of silica gel and can degrade during chromatography.[2] You can test for stability by performing a 2D-TLC. Spot the compound, run the plate in one direction, rotate it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, it indicates decomposition.[2] If instability is confirmed, consider deactivating the silica gel with triethylamine or using a less acidic stationary phase like neutral alumina.[2]
-
Issue 4: Difficulty Removing Solvent from Purified Product
Q: I can't seem to remove all the solvent from my final product, which is an oil/low-melting solid. How can I dry it completely?
A: Residual solvent can be persistent, especially with non-crystalline products or when high-boiling point solvents are used.
-
Possible Cause 1: Insufficient Vacuum.
-
Solution: A standard rotary evaporator may not be sufficient. Use a high-vacuum pump (e.g., via a Schlenk line) to remove the final traces of solvent.[1]
-
-
Possible Cause 2: High-Boiling Point Solvents.
-
Solution: If possible, choose chromatography solvents with lower boiling points (e.g., ethyl acetate/hexanes instead of dichloromethane/methanol) to facilitate easier removal.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for purifying this compound on a silica gel column? A common starting point for Boc-protected amines is a gradient of methanol in dichloromethane (e.g., 0-10% methanol) or ethyl acetate in hexanes.[1] The optimal system should always be determined first by TLC analysis.
Q2: How can I visualize my compound on a TLC plate if it's not UV-active? A: If your compound doesn't appear under UV light, you can use a chemical stain. A potassium permanganate stain is often effective for visualizing amines and other functional groups that can be oxidized.[2] Other general-purpose stains like vanillin-sulfuric acid can also be used.[4]
Q3: What is "dry loading" and when should I use it? A: Dry loading involves dissolving your crude product in a volatile solvent, mixing it with a small amount of silica gel, and then evaporating the solvent to leave the product adsorbed onto the silica. This dry powder is then carefully loaded on top of the packed column.[3] This technique is particularly useful when your sample is not very soluble in the chromatography mobile phase.[2]
Q4: Can I use recrystallization to purify my product instead of chromatography? A: Recrystallization can be an effective purification method if your product is a solid and you can find a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.[5][6] However, for oily products or complex mixtures of impurities, column chromatography is generally the more versatile and effective technique.[6]
Data Summary
The following table summarizes key quantitative parameters for the successful column chromatography purification of Boc-protected amines.
| Parameter | Recommended Value | Rationale | Citation |
| Crude Product:Silica Gel Ratio | 1:30 to 1:50 (w/w) | Prevents column overloading and ensures optimal separation. | [1] |
| Target Rf Value (on TLC) | 0.2 - 0.4 | Provides the best resolution during column elution. | [2] |
| Basic Modifier (e.g., Triethylamine) | ~0.5 - 1.0% (v/v) | Prevents peak tailing by neutralizing acidic sites on silica gel. | [1][2] |
Experimental Protocols
General Protocol for Flash Column Chromatography
This protocol provides a general guideline. It should be optimized based on TLC analysis of your specific crude product.
-
Mobile Phase Selection:
-
Using TLC, test various solvent systems (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) to find a mobile phase that gives your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[2]
-
If streaking is observed, add 0.5-1% triethylamine to the chosen mobile phase.[1]
-
-
Column Packing:
-
Select a glass column of appropriate size for your sample amount.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.[1]
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.[1]
-
Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.[1]
-
-
Sample Loading (Wet Loading):
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with the initial low-polarity solvent system.
-
If using a gradient, gradually increase the polarity by adding more of the polar solvent.
-
Collect fractions in test tubes and monitor the elution process by performing TLC on the collected fractions.[2]
-
-
Product Isolation:
Visualizations
Experimental Workflow
Caption: General workflow for purification via flash column chromatography.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common purification issues.
References
Avoiding over-protection in piperidine synthesis
Welcome to the technical support center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to the use of protecting groups in piperidine synthesis. Our goal is to help you streamline your synthetic routes, improve yields, and avoid common pitfalls such as over-protection.
Frequently Asked Questions (FAQs)
Q1: What is "over-protection" in the context of piperidine synthesis and why is it a problem?
A1: Over-protection refers to the excessive or unnecessary use of protecting groups in a synthetic route. This can lead to several complications, including:
-
Reduced Overall Yield: Each protection and deprotection step adds to the length of the synthesis, and no reaction is perfectly efficient, leading to a cumulative loss of material.
-
Increased Synthesis Time and Cost: Additional steps require more time, reagents, and purification, increasing the overall cost of the synthesis.
-
Compatibility Issues: Multiple protecting groups can interfere with each other or with subsequent reaction conditions, leading to unexpected side reactions.
-
Purification Challenges: The byproducts from multiple deprotection steps can complicate the purification of the final product.
A modern approach to mitigate this is to employ protecting-group-free strategies, such as one-pot multicomponent reactions, which can construct complex piperidine scaffolds in a single step.
Q2: How do I choose the right N-protecting group for my piperidine synthesis?
A2: The choice of an N-protecting group depends on the overall synthetic strategy, particularly the reaction conditions you plan to use in subsequent steps. The key is to select a protecting group that is stable under your planned reaction conditions but can be removed selectively without affecting other functional groups in the molecule. This is the principle of orthogonal protection .
Here are some common N-protecting groups for piperidines and their typical cleavage conditions:
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA, HCl in dioxane) | Stable to bases, hydrogenolysis, and mild acids. |
| Benzyloxycarbonyl | Cbz (or Z) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH) | Stable to bases and mild acids. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., 20% piperidine in DMF) | Stable to acids and hydrogenolysis. |
For a visual guide on selecting a protecting group, refer to the decision-making workflow below.
Q3: What are some protecting-group-free strategies for synthesizing piperidines?
A3: Protecting-group-free synthesis is a highly efficient approach that avoids the need for protection and deprotection steps. Some common strategies include:
-
Multicomponent Reactions (MCRs): These reactions, such as the five-component synthesis of highly functionalized piperidines from β-keto esters, aromatic aldehydes, and amines, allow for the rapid assembly of complex molecules in a single step.
-
Tandem Protocols: One-pot reactions that combine multiple transformations, such as the synthesis of N-substituted piperidines from halogenated amides, can efficiently generate the desired products without isolating intermediates.
-
Catalytic Hydrogenation of Pyridines: Substituted pyridines can be directly reduced to the corresponding piperidines, often with high stereoselectivity.
Troubleshooting Guides
Issue 1: Incomplete N-Boc Deprotection
Possible Causes:
-
Insufficient Acid: The concentration or equivalents of acid (e.g., TFA, HCl) may be too low to drive the reaction to completion, especially if the substrate is sterically hindered.
-
Short Reaction Time: The reaction may not have been allowed to run long enough for complete conversion.
-
Low Temperature: While most Boc deprotections are run at room temperature, sluggish reactions may require gentle warming. However, this can also increase the risk of side reactions.
Solutions:
-
Increase the concentration or number of equivalents of the acid.
-
Extend the reaction time and monitor the progress by TLC or LC-MS.
-
If necessary, gently warm the reaction mixture (e.g., to 40°C), but be mindful of potential side reactions.
-
Ensure the work-up procedure is effective in isolating the product.
Issue 2: Side Reactions During N-Boc Deprotection
Possible Cause:
-
The primary cause of side reactions is the formation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group. This carbocation can alkylate any available nucleophiles in the reaction mixture, including the deprotected piperidine itself or other sensitive functional groups.
Solutions:
-
Use a Scavenger: Add a nucleophilic scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES) or anisole.
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes minimize side reactions.
Issue 3: Difficulty with N-Cbz Deprotection via Hydrogenolysis
Possible Causes:
-
Catalyst Poisoning: The palladium catalyst can be poisoned by sulfur-containing compounds or other impurities, leading to low or no reactivity.
-
Steric Hindrance: Bulky substituents near the Cbz group can hinder its access to the catalyst surface.
-
Inefficient Hydrogen Transfer: The hydrogen source (e.g., H₂ gas, ammonium formate) may not be effectively transferred to the substrate.
Solutions:
-
Ensure Purity of Starting Materials: Purify the N-Cbz protected piperidine before the deprotection step to remove any potential catalyst poisons.
-
Increase Catalyst Loading: In cases of slow reaction, a higher loading of the palladium catalyst may be necessary.
-
Change Hydrogen Source: If using H₂ gas is not effective, consider catalytic transfer hydrogenation with a source like ammonium formate or cyclohexene.
-
Use Alternative Deprotection Method: If hydrogenolysis fails, consider using strong acidic conditions like HBr in acetic acid, provided other functional groups in the molecule are stable to these conditions.
Experimental Protocols
Protocol 1: N-Boc Protection of Piperidine
This protocol describes a standard procedure for the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperidine (1.0 eq.) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: N-Boc Deprotection using TFA
This protocol outlines the removal of the N-Boc group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc protected piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
2 M Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 eq.) in DCM.
-
Cool the solution to 0°C.
-
Add trifluoroacetic acid (TFA, 10 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with 2 M NaOH solution to a pH > 10.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine.
Visualized Workflows and Pathways
Caption: Decision-making workflow for selecting an N-protection strategy.
Caption: Troubleshooting workflow for N-Boc deprotection.
Caption: Reaction pathway for a one-pot synthesis of N-substituted piperidines.
Navigating Industrial Scale-Up of tert-Butyl ethyl(piperidin-4-yl)carbamate Synthesis: A Technical Support Center
For researchers, chemists, and drug development professionals embarking on the industrial-scale synthesis of tert-Butyl ethyl(piperidin-4-yl)carbamate, a crucial intermediate in numerous pharmaceutical compounds, this technical support center offers a comprehensive guide to overcoming common challenges. This resource provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and process visualizations to ensure a smooth and efficient scale-up process.
Troubleshooting Guide: Addressing Common Synthesis Issues
This guide addresses specific experimental issues in a question-and-answer format to facilitate rapid problem resolution.
| Issue ID | Question | Potential Cause(s) | Suggested Solution(s) |
| TSG-001 | Low reaction yield in the initial N-alkylation of 4-aminopiperidine. | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring in a large reactor. - Side reactions, such as dialkylation. | - Monitor reaction progress closely using techniques like HPLC or GC. - Optimize the reaction temperature; gradual heating might be necessary for large batches. - Ensure adequate mixing to maintain a homogeneous reaction mixture. - Use a controlled addition of the ethylating agent to minimize side products. |
| TSG-002 | Formation of significant impurities during the Boc-protection step. | - Presence of moisture in the reactants or solvent. - Over-reaction or side reactions due to incorrect stoichiometry of Boc-anhydride. - Reaction temperature is too high, leading to decomposition. | - Ensure all reactants and solvents are thoroughly dried before use. - Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc-anhydride). - Maintain the recommended reaction temperature, typically at or below room temperature. |
| TSG-003 | Difficulties in isolating and purifying the final product. | - Presence of closely related impurities. - The product is an oil or low-melting solid, making crystallization challenging. - Emulsion formation during aqueous work-up. | - Employ column chromatography with a suitable solvent system for purification. - If crystallization is difficult, consider converting the product to a salt for easier handling and purification. - Use brine washes or add a co-solvent to break emulsions during extraction. |
| TSG-004 | Inconsistent product quality between batches. | - Variation in raw material quality. - Lack of precise control over reaction parameters (temperature, time, mixing). - Inadequate cleaning of reactors leading to cross-contamination. | - Implement stringent quality control for all starting materials. - Standardize and automate reaction parameter controls as much as possible. - Enforce rigorous cleaning protocols for all equipment. |
| TSG-005 | Reaction stalling before completion during the Boc-protection step. | - Deactivation of the amine. - Insufficient amount of base. | - Ensure the amine is fully available and not protonated. - Use a non-nucleophilic base like triethylamine or diisopropylethylamine in slight excess. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most common and scalable synthetic route for this compound?
A common and scalable two-step approach involves:
-
N-Ethylation of a protected 4-aminopiperidine derivative: This is often carried out using an ethylating agent like ethyl iodide or diethyl sulfate.
-
Boc Protection: The resulting N-ethyl-4-aminopiperidine is then protected with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.
An alternative route involves the reductive amination of N-Boc-4-piperidone with ethylamine.
Q2: What are the critical process parameters to control during scale-up?
Key parameters to monitor and control include:
-
Temperature: Exothermic reactions, particularly the Boc-protection step, require efficient heat dissipation to prevent side reactions.
-
Mixing: Homogeneous mixing is crucial for ensuring consistent reaction rates and preventing localized "hot spots."
-
Rate of Addition: Controlled addition of reagents, especially the ethylating agent and Boc-anhydride, is vital to minimize impurity formation.
-
pH Control: Maintaining the correct pH during work-up and extraction is essential for efficient product isolation.
Q3: What are the primary safety concerns during the industrial production of this compound?
-
Handling of Raw Materials: Many of the reagents used, such as ethylating agents, can be hazardous and require careful handling in well-ventilated areas with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The potential for runaway reactions must be mitigated through proper reactor design and cooling systems.
-
Solvent Handling: The use of flammable organic solvents necessitates adherence to strict safety protocols to prevent fires and explosions.
Q4: Which analytical techniques are recommended for in-process control and final product analysis?
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for monitoring reaction progress and detecting the formation of impurities.
-
Final Product Analysis: HPLC for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification are essential.
Experimental Protocols
Protocol 1: Synthesis of N-ethyl-piperidin-4-amine
-
To a solution of tert-butyl piperidin-4-ylcarbamate in a suitable solvent (e.g., acetonitrile or DMF), add potassium carbonate.
-
Slowly add ethyl iodide at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product is then subjected to deprotection of the Boc group using an acid like trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.
-
The product is isolated after a standard aqueous work-up and extraction.
Protocol 2: Synthesis of this compound
-
Dissolve N-ethyl-piperidin-4-amine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of tert-butyl carbamates, which can be used as a benchmark for the synthesis of the target molecule.
| Parameter | N-Ethylation of 4-Aminopiperidine Derivative | Boc-Protection of N-ethyl-4-aminopiperidine |
| Typical Yield | 75-90% | 85-95% |
| Reaction Time | 6-12 hours | 2-6 hours |
| Temperature | 60-80 °C | 0-25 °C |
| Purity (after purification) | >98% | >99% |
Process Visualization
Synthesis Pathway
Technical Support Center: Troubleshooting Catalyst Longevity in Piperidine Hydrogenation
Welcome to the Technical Support Center for catalyst longevity in piperidine hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the catalytic hydrogenation of pyridine and its derivatives to form piperidines. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and visual aids to enhance your understanding and experimental success.
Frequently Asked Questions (FAQs)
Q1: My pyridine hydrogenation reaction is sluggish or has stalled completely. What are the likely causes?
A stalled or slow reaction is a common indicator of catalyst deactivation. The primary culprits are typically:
-
Catalyst Poisoning: The nitrogen atom in both the pyridine starting material and the piperidine product can act as a Lewis base and strongly adsorb to the active sites of the catalyst, preventing reactant access.[1] Other impurities in the reactants, solvents, or hydrogen gas, such as sulfur or other nitrogen-containing compounds, are also potent catalyst poisons.
-
Insufficient Reaction Conditions: The aromaticity of the pyridine ring requires sufficiently high hydrogen pressure and temperature to achieve complete hydrogenation. Inadequate conditions can lead to slow or incomplete reactions.[1]
-
Poor Mass Transfer: Inefficient stirring can lead to poor mixing of hydrogen gas, the liquid phase, and the solid catalyst, limiting the reaction rate.
Q2: I'm observing the formation of partially hydrogenated intermediates like dihydropyridines and tetrahydropyridines. How can I drive the reaction to completion?
The presence of these intermediates signifies incomplete reduction. To promote the formation of the fully saturated piperidine, consider the following adjustments:
-
Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, favoring complete saturation of the pyridine ring.[2]
-
Elevate the Reaction Temperature: Increasing the temperature can enhance the reaction rate. However, be cautious as excessively high temperatures can lead to side reactions or catalyst sintering.[2]
-
Optimize Catalyst Loading: An insufficient amount of catalyst will result in a lower number of active sites available for the reaction. A typical catalyst loading is between 5-10 mol%.[2]
-
Change the Catalyst: Some catalysts are inherently more active for pyridine hydrogenation. For instance, rhodium on carbon (Rh/C) or platinum-based catalysts like PtO₂ (Adams' catalyst) are often more effective than palladium on carbon (Pd/C).[2]
Q3: My desired piperidine product is being contaminated with N-alkylated byproducts. What is the cause and how can I prevent this?
N-alkylation can occur when the newly formed piperidine, a secondary amine, acts as a nucleophile and reacts with an alcohol solvent. To mitigate this side reaction:
-
Lower the Reaction Temperature: Running the hydrogenation at a lower temperature, if feasible for the desired conversion, will reduce the rate of N-alkylation.[2]
-
Use a Non-Alkylating Solvent: Switching to a solvent that is less likely to act as an alkylating agent, such as ethyl acetate, tetrahydrofuran (THF), or other ethereal solvents, can prevent this issue.[2]
Q4: After a few successful runs, my catalyst's activity has significantly dropped. What are the common deactivation mechanisms?
The gradual loss of catalytic activity over repeated uses is a common challenge. The primary deactivation pathways include:
-
Poisoning: As mentioned, strong adsorption of the piperidine product can progressively block active sites. This is a form of product inhibition.
-
Coking: At elevated temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that physically block the active sites and pores of the support.
-
Sintering: High reaction temperatures can cause the fine metal nanoparticles of the catalyst to agglomerate into larger particles. This reduces the active surface area of the catalyst, leading to a decrease in activity.
-
Leaching: The active metal component of the catalyst may dissolve into the reaction medium, especially under acidic or basic conditions, leading to a permanent loss of catalyst.
Q5: Can a deactivated catalyst be regenerated? If so, how?
The feasibility of regeneration depends on the deactivation mechanism.
-
For deactivation by coking: An oxidative treatment can often be effective. This involves carefully burning off the carbonaceous deposits in a controlled stream of air or diluted oxygen at elevated temperatures. This is often followed by a reduction step to reactivate the metallic catalyst.
-
For poisoning by strongly adsorbed species: Washing the catalyst with a suitable solvent may remove some reversibly bound poisons. For more strongly bound poisons, more aggressive chemical treatments or high-temperature reduction might be necessary. However, complete restoration of activity is not always guaranteed.
-
For sintering: This is generally an irreversible process, and the catalyst's activity cannot be fully recovered through typical regeneration methods.
Troubleshooting Guides
Low or No Conversion
This is one of the most common issues encountered. The following logical workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for low or no conversion.
Decreased Selectivity (Byproduct Formation)
The formation of undesired byproducts can complicate purification and reduce the yield of the target piperidine.
References
Mitigating N-alkylation side reactions in carbamate synthesis
Mitigating N-alkylation Side Reactions in Carbamate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize carbamate synthesis, with a specific focus on mitigating undesired N-alkylation side reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This section addresses frequently encountered issues during carbamate synthesis in a question-and-answer format, offering potential causes and actionable solutions.
Q1: My carbamate synthesis is resulting in a low yield of the desired product along with a significant amount of a side product, which I suspect is from N-alkylation. What are the primary causes of this side reaction?
A1: N-alkylation is a common side reaction in carbamate synthesis, particularly when attempting to alkylate a primary or secondary carbamate. The primary cause is the deprotonation of the carbamate nitrogen, which then acts as a nucleophile and attacks the alkylating agent.[1] Key factors that promote this undesired reaction include:
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Strong Bases: Strong bases like sodium hydride (NaH) can readily deprotonate the carbamate nitrogen, increasing its nucleophilicity.[1]
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Excess Alkylating Agent: Using a large excess of the alkylating agent can drive the N-alkylation reaction forward.[1]
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Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the N-alkylation to occur, sometimes leading to decomposition or other side reactions.[1]
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Presence of Unreacted Amine: If the initial carbamate formation from a primary or secondary amine is incomplete, the unreacted starting amine can be alkylated, consuming the alkylating agent.[1]
Q2: How can I minimize the formation of N-alkylated byproducts in my reaction?
A2: Several strategies can be employed to suppress N-alkylation and improve the yield of your desired product:
-
Optimize the Base: Switch to a milder, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) is often preferred due to its high solubility in organic solvents and its ability to promote the desired reaction selectively.[1][2] Potassium carbonate (K₂CO₃) is another common alternative.[1] Hindered amine bases like N,N-Diisopropylethylamine (DIPEA) can also be effective as they are non-nucleophilic.[1]
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use the alkylating agent in slight excess (e.g., 1.1 equivalents) to ensure complete reaction without promoting side reactions.[1]
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Temperature Control: Perform the initial deprotonation step at a lower temperature (e.g., 0 °C) before adding the alkylating agent.[1] After the addition, the reaction can be allowed to slowly warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 50 °C) can be applied while carefully monitoring for side product formation.[1]
-
Use an Additive: The use of tetrabutylammonium iodide (TBAI) in combination with a base like Cs₂CO₃ has been shown to be highly effective in promoting selective N-alkylation while minimizing over-alkylation.[2][3]
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Ensure Starting Material Purity: Ensure the complete conversion of the starting amine to the carbamate before the alkylation step, or purify the carbamate intermediate to remove any unreacted amine.[1]
Q3: I am attempting a mono-N-alkylation of a primary carbamate, but I am consistently observing di-alkylated products. How can I improve selectivity for the mono-alkylated product?
A3: Achieving selective mono-alkylation over di-alkylation is a common challenge. To favor the formation of the mono-alkylated product, consider the following adjustments:
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Limiting the Alkylating Agent: Use the alkylating agent as the limiting reagent or in no more than a slight excess (up to 1.1 equivalents).[1]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent throughout the reaction, which can improve selectivity.
-
Low Temperature: Performing the reaction at a lower temperature can help control the reaction rate and improve selectivity for mono-alkylation.[1]
-
Steric Hindrance: If possible, utilizing a bulkier protecting group on the carbamate can sterically hinder the second alkylation step.[4][5]
Frequently Asked Questions (FAQs)
FAQ 1: What is the "cesium effect" and how does it aid in the N-alkylation of carbamates?
The "cesium effect" refers to the unique ability of cesium bases, particularly cesium carbonate (Cs₂CO₃), to promote reactions with high efficiency and selectivity. In the context of carbamate N-alkylation, Cs₂CO₃ is more soluble in common organic solvents like DMF compared to other inorganic bases such as K₂CO₃.[1][2] This increased solubility leads to a higher concentration of the active base in the reaction mixture, facilitating smoother and more efficient deprotonation of the carbamate. This often results in higher yields and cleaner reactions with high regiocontrol.[2]
FAQ 2: What is the role of tetrabutylammonium iodide (TBAI) in mitigating N-alkylation side reactions?
Tetrabutylammonium iodide (TBAI) serves multiple beneficial roles in carbamate alkylation reactions. It can act as a phase-transfer catalyst, helping to bring the carbonate base into the organic phase. More importantly, TBAI has been shown to significantly increase the conversion in N-alkylation reactions when used with Cs₂CO₃.[2] It is also suggested that TBAI helps to minimize the over-alkylation of the carbamate, potentially by enhancing the rate of CO₂ incorporation or by stabilizing the carbamate anion through ion pairing with the tetrabutylammonium cation.[3][6]
FAQ 3: How does steric hindrance impact N-alkylation side reactions?
Steric hindrance plays a crucial role in directing the outcome of N-alkylation reactions.[4] Bulky substituents on either the carbamate nitrogen or the alkylating agent can significantly slow down the rate of the Sₙ2 reaction.[5] This can be advantageous when trying to prevent over-alkylation; a large N-substituent can disfavor a second alkylation event.[5] However, excessive steric hindrance can also make the desired alkylation reaction impractically slow, requiring harsher conditions that may lead to other side reactions.[7] For instance, sterically hindered carbamates like cyclooctyl carbamate have shown resistance to alkylation under standard conditions.
FAQ 4: Are there alternative synthetic routes to obtain N-alkylated carbamates that avoid direct alkylation and its associated side reactions?
Yes, several alternative methods exist. One common strategy is to first synthesize the desired secondary amine and then form the carbamate. The secondary amine can often be prepared via reductive amination of a primary amine with an aldehyde or ketone. Another approach involves a three-component coupling reaction where a primary amine, carbon dioxide, and an alkyl halide are reacted in a single pot using Cs₂CO₃ and TBAI to directly yield the N-alkyl carbamate.[3][8] This method can be highly efficient and avoids the isolation of the intermediate carbamate.[3]
Data Presentation
Table 1: Effect of Base and Additive on N-Alkylation Conversion Data synthesized from literature reports.[2]
| Entry | Carbamate Substrate | Alkylating Agent | Base | Additive | Conversion (%) |
| 1 | Benzyl carbamate | Isopropyl bromide | Cs₂CO₃ | None | 45 |
| 2 | Benzyl carbamate | Isopropyl bromide | K₂CO₃ | None | <5 |
| 3 | Benzyl carbamate | Isopropyl bromide | Na₂CO₃ | None | <5 |
| 4 | Benzyl carbamate | Isopropyl bromide | Cs₂CO₃ | TBAI | 87 |
| 5 | Benzyl carbamate | Isopropyl bromide | K₂CO₃ | TBAI | 43 |
| 6 | Benzyl carbamate | Isopropyl bromide | Na₂CO₃ | TBAI | 39 |
Table 2: Yields of N,N-Disubstituted Carbamates Using the Cs₂CO₃/TBAI Protocol Data synthesized from literature reports.
| Entry | Carbamate Reactant | Alkylating Agent | Product | Yield (%) |
| 1 | Methyl (phenethyl)carbamate | Benzyl chloride | Methyl (benzyl)(phenethyl)carbamate | 95 |
| 2 | Ethyl (phenethyl)carbamate | Benzyl chloride | Ethyl (benzyl)(phenethyl)carbamate | 98 |
| 3 | Methyl (anilinyl)carbamate | Benzyl chloride | Methyl (benzyl)(phenyl)carbamate | 96 |
| 4 | Ethyl (pyridin-2-yl)carbamate | Benzyl chloride | Ethyl (benzyl)(pyridin-2-yl)carbamate | 92 |
Experimental Protocols
Protocol 1: General Procedure for Selective N-Alkylation of Carbamates
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To a solution of the carbamate (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 2.0 eq.) and tetrabutylammonium iodide (TBAI, 1.0 eq.).
-
Stir the resulting suspension at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Slowly add the alkyl halide (1.1-1.5 eq.) to the reaction mixture via syringe.
-
Continue stirring the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated carbamate.
Protocol 2: One-Pot Three-Component Synthesis of N-Alkyl Carbamates [3]
-
To a solution of a primary amine (1.0 eq.) in anhydrous DMF, add cesium carbonate (Cs₂CO₃, 3.0 eq.) and tetrabutylammonium iodide (TBAI, 1.0 eq.).
-
Bubble carbon dioxide (CO₂) through the suspension for the time specified in the relevant literature (e.g., 1 hour) at room temperature.
-
Add the first alkyl halide (1.1-3.0 eq.) to the reaction mixture and stir until the carbamate formation is complete (monitor by TLC or LC-MS).
-
(Optional for different N-substituents) Add a second, different alkyl halide to the mixture to perform the subsequent N-alkylation.
-
Continue stirring at room temperature until the reaction is complete.
-
Work-up the reaction as described in Protocol 1 (steps 5-7).
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Purify the crude product via column chromatography to yield the final N-alkyl carbamate.
Visualizations
Caption: Mechanism of the N-alkylation side reaction in carbamate synthesis.
Caption: A decision tree for troubleshooting N-alkylation side reactions.
Caption: Experimental workflow for Cs₂CO₃/TBAI promoted N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
Technical Support Center: Aspartimide Formation in Fmoc Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aspartimide formation during Fmoc solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
Issue: My peptide has a lower-than-expected purity, and mass spectrometry shows a peak with the same mass as my target peptide, especially for sequences containing Asp-Gly, Asp-Asn, or Asp-Ser.
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Possible Cause: This is a classic indicator of aspartimide formation.[1][2][3] The aspartimide intermediate can hydrolyze back to the desired α-aspartyl peptide or rearrange to a β-aspartyl peptide, which is often difficult to separate chromatographically due to similar retention times and identical mass.[3] The basic conditions of Fmoc deprotection using piperidine catalyze this side reaction.[1][3]
-
Solution:
-
Confirm Aspartimide Formation: If possible, use advanced analytical techniques such as tandem mass spectrometry (MS/MS) or nuclear magnetic resonance (NMR) to confirm the presence of the β-aspartyl linkage.
-
Implement Prevention Strategies: Refer to the detailed prevention strategies and experimental protocols outlined in this guide. For your next synthesis of this peptide, consider using an alternative protecting group for the aspartic acid residue or modifying the deprotection conditions.
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Issue: I'm observing significant chain termination in my synthesis, particularly at a Xaa-Asp-Yaa motif near the N-terminus.
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Possible Cause: This may be due to the formation of piperazine-2,5-diones (diketopiperazines), a side reaction that can be initiated by an aspartimide intermediate.[4] The N-terminal amino group of the Xaa residue can attack the aspartimide, leading to cyclization and termination of the peptide chain.[4]
-
Solution:
-
Suppress the Initial Cause: Since this side reaction is directly related to the aspartimide intermediate, the primary solution is to prevent aspartimide formation in the first place.[4]
-
Employ Bulky Protecting Groups: Utilize aspartic acid with a sterically hindering side-chain protecting group like OMpe or OBno to reduce the initial aspartimide formation.[1][4][5]
-
Backbone Protection: For particularly problematic sequences, using a backbone-protecting group on the residue following the aspartic acid, such as a Dmb-protected dipeptide (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH), is a highly effective strategy.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A1: Aspartimide formation is a common side reaction in Fmoc-SPPS where the backbone amide nitrogen following an aspartic acid (Asp) residue nucleophilically attacks the side-chain carbonyl group of the Asp residue.[1][2] This intramolecular cyclization, catalyzed by the base (typically piperidine) used for Fmoc deprotection, forms a five-membered succinimide ring known as an aspartimide.[1][3] This intermediate can then lead to several impurities, including racemized D-aspartyl peptides, β-aspartyl peptides, and piperidide adducts, which reduce the final purity and yield of the target peptide.[2]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The propensity for aspartimide formation is highly dependent on the amino acid C-terminal to the aspartic acid residue.[2][3] Sequences with minimal steric hindrance are most at risk. The most problematic sequences are:
Q3: How can I prevent aspartimide formation without purchasing expensive, specially protected amino acids?
A3: Modifying the Fmoc deprotection conditions is a cost-effective strategy to reduce, though not always eliminate, aspartimide formation.[5]
-
Use a Weaker Base: Replace the standard 20% piperidine in DMF with a milder base like piperazine.[10][11] Piperazine is less basic and has been shown to significantly reduce aspartimide formation.[11]
-
Add an Acidic Additive: Adding a weak acid to your standard piperidine deprotection solution can buffer the basicity and suppress the side reaction.[2] Common additives include:
Q4: When should I consider using a sterically bulky side-chain protecting group for aspartic acid?
A4: You should consider using a sterically bulky protecting group when synthesizing peptides with known problematic sequences (e.g., Asp-Gly), when high purity is critical (e.g., for therapeutic applications), or when modified deprotection conditions are insufficient to prevent aspartimide formation.[1][10] Protecting groups like 3-methylpent-3-yl (OMpe) and 5-n-butyl-5-nonyl (OBno) provide steric hindrance that physically blocks the intramolecular cyclization.[1][5][10]
Q5: What is backbone protection, and when is it necessary?
A5: Backbone protection involves temporarily modifying the amide nitrogen of the amino acid following the aspartic acid residue with a protecting group like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb).[2][6] This modification prevents the backbone nitrogen from acting as a nucleophile, thus completely eliminating the possibility of aspartimide formation.[2][7] This strategy is necessary for extremely difficult sequences where other methods fail, or when the absolute highest purity is required. It is often employed by using pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[6][7]
Data Presentation
The following table summarizes the effectiveness of different aspartic acid side-chain protecting groups in preventing aspartimide formation in the model scorpion toxin II peptide (VKDX YI) after prolonged treatment with 20% piperidine in DMF to simulate 100 deprotection cycles.
| Protecting Group | X = Gly | X = Asn | X = Arg |
| Target Peptide (%) | |||
| Fmoc-Asp(OtBu)-OH | 16.2% | 31.8% | 51.5% |
| Fmoc-Asp(OMpe)-OH | 68.3% | 85.9% | 91.1% |
| Fmoc-Asp(OBno)-OH | 89.8% | 98.0% | 98.4% |
| Aspartimide-Related Impurities (%) | |||
| Fmoc-Asp(OtBu)-OH | 83.8% | 68.2% | 48.5% |
| Fmoc-Asp(OMpe)-OH | 31.7% | 14.1% | 8.9% |
| Fmoc-Asp(OBno)-OH | 10.2% | 2.0% | 1.6% |
| D-Asp Content (%) | |||
| Fmoc-Asp(OtBu)-OH | 25.1% | 19.3% | 12.8% |
| Fmoc-Asp(OMpe)-OH | 10.2% | 4.1% | 2.5% |
| Fmoc-Asp(OBno)-OH | 2.9% | 0.5% | 0.4% |
| Data adapted from comparative studies presented by Sigma-Aldrich. |
Experimental Protocols
Protocol 1: Fmoc Deprotection with an Acidic Additive (0.1 M HOBt)
This protocol modifies the standard Fmoc deprotection step to reduce the basicity of the reaction environment.
-
Reagent Preparation: Prepare the Fmoc deprotection solution by dissolving HOBt in 20% (v/v) piperidine in DMF to a final concentration of 0.1 M.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution (20% piperidine, 0.1 M HOBt in DMF) to the resin.
-
Reaction: Gently agitate the resin for the standard duration of your protocol (e.g., 2 x 10 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5-7 times) to ensure complete removal of piperidine and HOBt before the subsequent coupling step.
Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Derivative (e.g., Fmoc-Asp(OMpe)-OH)
This protocol outlines the coupling of an Asp derivative with a bulky side-chain protecting group using a standard carbodiimide/additive method.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been fully removed according to your standard or modified deprotection protocol and that the resin has been thoroughly washed.
-
Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of the Fmoc-Asp(OMpe)-OH derivative and 3-5 equivalents of an activating agent (e.g., HBTU/HATU) in an appropriate volume of DMF. Add 6-10 equivalents of an activation base (e.g., DIPEA). Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. Due to the steric bulk of the OMpe group, a longer coupling time or a double coupling may be beneficial to ensure the reaction goes to completion.[5]
-
Monitoring: Monitor the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative test (clear or yellowish beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next deprotection step.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation in Fmoc-SPPS.
Caption: Troubleshooting workflow for preventing aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
Troubleshooting low conversion rates in three-component carbamate synthesis
Welcome to the Technical Support Center for Three-Component Carbamate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis of carbamates from an amine, carbon dioxide (CO₂), and an electrophile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the three-component synthesis of carbamates, focusing on low conversion rates and side product formation.
Q1: My three-component carbamate synthesis is resulting in a low yield. What are the initial checks I should perform?
A1: Low yields in this reaction are common and can often be resolved by systematically checking your reagents and reaction setup.
-
Reagent Quality: Ensure the purity and dryness of your starting materials. Amines should be pure and dry, and if you are using alternative reagents like chloroformates or isocyanates, they are highly susceptible to hydrolysis and should be used fresh or stored under strictly anhydrous conditions.[1]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. The presence of water can lead to the formation of undesired urea byproducts.[1] Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Q2: I am observing a significant amount of N-alkylated amine as a byproduct. How can this be minimized?
A2: N-alkylation is a prevalent side reaction in the three-component synthesis of carbamates.[1] Several strategies can be employed to mitigate this:
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Control Stoichiometry: An excess of the alkylating agent is a primary driver of N-alkylation. Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the alkyl halide.[1]
-
Use of Additives: The addition of tetrabutylammonium iodide (TBAI) has been shown to suppress the over-alkylation of the desired carbamate product.[1]
-
Base Selection: Employing a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate the desired reaction by activating the amine towards CO₂.[1]
-
Reaction Temperature: In some systems, particularly in continuous flow synthesis, elevated temperatures can favor N-alkylation. Optimization of the reaction temperature is crucial to maximize the yield of the target carbamate.[1]
Q3: How do the choices of base and solvent affect the reaction outcome?
A3: The selection of base and solvent is critical for the success of the three-component carbamate synthesis.
-
Base: A strong, non-nucleophilic base is generally preferred to facilitate the deprotonation of the amine and the formation of the carbamate anion. Cesium carbonate (Cs₂CO₃) is often cited as a highly effective base for this reaction, frequently used in combination with TBAI.[2][3] Other bases such as DBU can also be effective.[2] Weaker bases like sodium carbonate (Na₂CO₃), triethylamine (TEA), and pyridine have been shown to be less effective, often resulting in no reaction.
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Solvent: Aprotic polar solvents are typically used to facilitate the dissolution of the reactants and intermediates. N,N-Dimethylformamide (DMF) is a commonly used solvent for this reaction.[4] Other solvents like dimethyl sulfoxide (DMSO) and toluene have also been used, while solvents like dioxane may not be suitable. The choice of solvent can significantly impact the reaction rate and yield, and therefore may require optimization for your specific substrates.
Data Presentation: Comparative Analysis of Reaction Conditions
The following tables summarize quantitative data on the effect of different bases and solvents on the yield of carbamate synthesis.
Table 1: Effect of Different Bases on Carbamate Synthesis
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | t-BuOLi | Toluene | 110 | 95 |
| 2 | Na₂CO₃ | Toluene | 110 | NR |
| 3 | DBU | Toluene | 110 | NR |
| 4 | TEA | Toluene | 110 | NR |
| 5 | Pyridine | Toluene | 110 | NR |
NR: No Reaction. Data adapted from a study on a similar carbamate synthesis.[5]
Table 2: Effect of Different Solvents on Carbamate Synthesis
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene | t-BuOLi | 110 | 95 |
| 2 | DMSO | t-BuOLi | 110 | Low |
| 3 | DMF | t-BuOLi | 110 | Low |
| 4 | Dioxane | t-BuOLi | 110 | NR |
NR: No Reaction. Data adapted from a study on a similar carbamate synthesis.[5]
Experimental Protocols
This section provides a detailed methodology for a key experimental setup for the three-component synthesis of carbamates.
Protocol 1: Three-Component Carbamate Synthesis using Cesium Carbonate and TBAI
This protocol is a general guideline for the efficient synthesis of carbamates from an amine, carbon dioxide, and an alkyl halide using a cesium carbonate/TBAI system.[2][3][4]
Materials:
-
Amine (1.0 eq.)
-
Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq.)
-
Tetrabutylammonium Iodide (TBAI) (1.0 - 1.5 eq.)
-
Alkyl Halide (1.1 - 1.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
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Carbon Dioxide (CO₂) gas (balloon or cylinder)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 eq.), cesium carbonate (1.5 - 2.0 eq.), and tetrabutylammonium iodide (1.0 - 1.5 eq.).
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Add anhydrous DMF to the flask to dissolve/suspend the reagents.
-
Purge the flask with CO₂ gas for 5-10 minutes, then maintain a positive pressure of CO₂ using a balloon or a gentle, continuous flow.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes to allow for the formation of the carbamate salt.
-
Slowly add the alkyl halide (1.1 - 1.2 eq.) to the reaction mixture via syringe.
-
Continue to stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain the desired carbamate.
Visualizations
The following diagrams illustrate key aspects of the three-component carbamate synthesis.
Caption: Experimental workflow for three-component carbamate synthesis.
Caption: Troubleshooting decision tree for low conversion rates.
Caption: Simplified reaction pathway and common side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 3. Efficient Carbamate Synthesis via a Three-Component Coupling of an Amine, CO2, and Alkyl Halides in the Presence of Cs2CO3 and Tetrabutylammonium Iodide [organic-chemistry.org]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to 1H NMR Characterization of Boc-Protected Amines: A Comparative Analysis
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of protected amines is a critical step in multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups due to its stability in a broad range of chemical conditions and its facile cleavage under mild acidic conditions. Verifying the successful installation of the Boc group is paramount for the progression of a synthetic route. This guide provides a comprehensive comparison of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic features of Boc-protected amines against other common amine protecting groups, namely Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc). This guide includes detailed experimental protocols, comparative data tables, and visual workflows to aid in the unambiguous characterization of these essential synthetic intermediates.
Distinguishing Features in 1H NMR Spectroscopy
The 1H NMR spectrum of a Boc-protected amine is characterized by a highly shielded and distinct singlet peak corresponding to the nine equivalent protons of the tert-butyl group. This signal typically appears in the upfield region of the spectrum, around 1.4 ppm, and its integration value of 9H is a definitive indicator of a successful Boc protection.[1] The electronic environment of the amine and the solvent used can cause slight variations in this chemical shift.
In contrast, the Cbz and Fmoc protecting groups exhibit more complex and downfield signals in the 1H NMR spectrum due to the presence of aromatic moieties. The Cbz group shows aromatic protons typically between 7.2 and 7.4 ppm and a characteristic benzylic methylene singlet at approximately 5.1 ppm. The Fmoc group displays a more complex set of aromatic signals between 7.2 and 7.8 ppm, along with characteristic signals for the fluorenyl methine and methylene protons.
The protons on the carbon alpha to the nitrogen (α-protons) also experience a characteristic downfield shift upon protection. The extent of this shift can provide additional evidence of successful protection and can vary depending on the protecting group used.
Comparative 1H NMR Data of Protected Amines
The following table summarizes the typical 1H NMR chemical shift ranges for the key protons of Boc, Cbz, and Fmoc protected primary amines. These values are approximate and can be influenced by the specific substrate and the deuterated solvent used for analysis.
| Protecting Group | Characteristic Protons | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc | -C(CH₃)₃ | 1.3 - 1.5 | Singlet | 9H |
| N-H | 4.5 - 5.5 (often broad) | Broad Singlet | 1H | |
| α-CH -NHBoc | 3.0 - 4.0 | Multiplet | Varies | |
| Cbz | Ar-H | 7.2 - 7.4 | Multiplet | 5H |
| -CH₂-Ph | 5.0 - 5.2 | Singlet | 2H | |
| N-H | 5.0 - 6.0 (often broad) | Broad Singlet | 1H | |
| α-CH -NHCbz | 3.1 - 4.2 | Multiplet | Varies | |
| Fmoc | Fluorenyl-H | 7.2 - 7.8 | Multiplet | 8H |
| -CH-CH₂- | 4.2 - 4.5 | Multiplet | 3H | |
| N-H | 5.5 - 6.5 (often broad) | Broad Singlet | 1H | |
| α-CH -NHFmoc | 3.2 - 4.3 | Multiplet | Varies |
Identifying Common Impurities
During the Boc protection of amines using di-tert-butyl dicarbonate (Boc₂O), several side products and unreacted starting materials can be observed in the 1H NMR spectrum. Identifying these impurities is crucial for assessing the reaction's completeness and the purity of the desired product.
| Impurity | Key 1H NMR Signal(s) (δ, ppm) | Multiplicity | Notes |
| Di-tert-butyl dicarbonate (Boc₂O) | ~1.5 | Singlet | Unreacted starting material. |
| tert-Butanol | ~1.2-1.3 | Singlet | A common byproduct of the reaction. |
| Di-Boc protected amine | ~1.5 | Singlet (18H) | Over-protection can lead to a singlet integrating to 18 protons. |
| Unreacted starting amine | Varies | - | Presence of signals corresponding to the free amine indicates an incomplete reaction. |
Experimental Protocol for 1H NMR Characterization
This protocol outlines the standard procedure for preparing a sample of a Boc-protected amine and acquiring a 1H NMR spectrum.
1. Sample Preparation:
-
Weigh 5-10 mg of the purified Boc-protected amine directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice as it dissolves a wide range of organic compounds.
-
Cap the NMR tube securely and gently invert it several times to ensure the sample is completely dissolved. If the sample does not fully dissolve, gentle warming or sonication may be employed.
-
If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent shimming issues and obtain a high-quality spectrum.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Set the appropriate acquisition parameters for a standard 1H NMR experiment. This includes setting the spectral width, acquisition time, relaxation delay, and number of scans. For a routine characterization, 8 to 16 scans are typically sufficient.
-
Acquire the 1H NMR spectrum.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks in the spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure of the compound and confirm the presence of the Boc protecting group.
Visualizing the Workflow and Comparisons
The following diagrams, generated using the DOT language, illustrate the logical workflow for characterizing a Boc-protected amine by 1H NMR and provide a visual comparison of the key spectral features of Boc, Cbz, and Fmoc protecting groups.
References
FT-IR Analysis for Carbamate Functional Group Identification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique essential for the structural elucidation of molecules. In drug development and materials science, the unambiguous identification of functional groups is critical. This guide provides a comprehensive comparison of the FT-IR spectral signatures of the carbamate functional group against other common functionalities, supported by experimental protocols and data to aid in accurate identification.
Distinguishing Carbamates: A Tale of Vibrational Frequencies
The carbamate group (R-O-C(=O)N-R'R'') possesses a unique electronic structure that gives rise to characteristic vibrational modes. However, these can overlap with signals from other common functional groups. The key to accurate identification lies in observing a combination of specific bands.
The most prominent absorption for carbamates is the carbonyl (C=O) stretch, which is sensitive to the substitution pattern on the nitrogen atom and hydrogen bonding.[1] Additionally, stretches and bends associated with the C-O, C-N, and N-H bonds are critical for a definitive assignment.
Quantitative Data Summary
The following table summarizes the key FT-IR absorption frequencies for carbamates and compares them with potentially interfering functional groups. All frequencies are given in wavenumbers (cm⁻¹).
| Functional Group | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-N / C-O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Primary Carbamate (-OCONH₂) | ~3400 & ~3200 (two bands) | 1725 - 1680 | ~1380 (C-N), ~1250 (asym C-O-C) | ~1620 (N-H bend) |
| Secondary Carbamate (-OCONHR) | 3350 - 3200 (one band) | 1720 - 1680 | ~1250 (asym C-O-C), ~1050 (sym C-O-C) | 1550 - 1515 (N-H bend, "Amide II") |
| Tertiary Carbamate (-OCONR₂) | N/A | 1690 - 1650 | ~1270 (asym C-O-C), ~1150 (C-N) | N/A |
| Amide (-CONHR) | 3350 - 3250 (one band) | 1680 - 1630 ("Amide I") | ~1290 (C-N) | 1570 - 1515 ("Amide II", N-H bend) |
| Ester (-COOR) | N/A | 1750 - 1735 | 1300 - 1000 (two C-O bands) | N/A |
| Carboxylic Acid (-COOH) | 3300 - 2500 (very broad) | 1725 - 1700 | ~1300 (C-O) | ~920 (O-H out-of-plane bend) |
| Primary Amine (-NH₂) | ~3400 & ~3300 (two bands) | N/A | 1250 - 1020 | 1650 - 1580 (N-H bend)[2] |
| Secondary Amine (-NHR) | 3350 - 3310 (one weak band) | N/A | 1250 - 1020 | 910 - 665 (N-H wag, broad)[2] |
Data compiled from multiple spectroscopic sources.[1][2][3][4]
Experimental Protocols
To ensure high-quality, reproducible data, proper sample preparation and analysis are paramount. Attenuated Total Reflectance (ATR) is the most common and convenient method for both solid and liquid samples, requiring minimal preparation.[5]
Key Experiment: FT-IR Analysis via ATR
Objective: To obtain a mid-infrared spectrum of a sample to identify the presence of a carbamate functional group.
Apparatus:
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
-
Sample for analysis (solid powder or liquid)
Methodology:
-
Background Collection:
-
Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a suitable solvent (e.g., isopropanol).
-
Allow the solvent to fully evaporate.
-
Collect a background spectrum. This accounts for the absorbance of the crystal and any atmospheric components (CO₂, H₂O).
-
-
Sample Application:
-
For Solid Samples: Place a small amount of the powder directly onto the center of the ATR crystal. Apply pressure using the instrument's pressure anvil to ensure good contact between the sample and the crystal surface.[6]
-
For Liquid Samples: Place a single drop of the liquid directly onto the ATR crystal. There is no need to apply pressure.[6]
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The collected spectrum will be automatically ratioed against the background, resulting in a spectrum of only the sample.
-
Clean the ATR crystal thoroughly with a solvent-dampened wipe after analysis to prevent cross-contamination.
-
Visualization of Analytical Workflows
Diagrams created with Graphviz can effectively illustrate the logical steps in spectral interpretation and the underlying molecular vibrations.
Caption: Logical workflow for carbamate identification using FT-IR.
Caption: Key vibrational modes of a secondary carbamate.
References
A Comparative Guide to HPLC Purity Validation of tert-Butyl ethyl(piperidin-4-yl)carbamate
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like "tert-Butyl ethyl(piperidin-4-yl)carbamate" is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound, offering supporting experimental data and detailed protocols to aid in method selection and implementation.
The structure of this compound, featuring a Boc-protected piperidine ring and an ethyl carbamate moiety, presents unique analytical challenges. Notably, the absence of a strong chromophore makes UV detection less sensitive, necessitating consideration of alternative detection methods or derivatization techniques. This guide will compare two primary HPLC approaches: a standard Reversed-Phase (RP-HPLC) method and a method utilizing a specialized carbamate column for enhanced selectivity.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is crucial for accurately resolving the main compound from potential process-related impurities and degradation products. Below is a comparison of two recommended methods.
Table 1: Comparison of HPLC Methodologies for the Analysis of this compound
| Parameter | Method 1: Standard RP-HPLC | Method 2: Specialized Carbamate Column |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Carbamate-specific column (e.g., Acclaim™ Carbamate, Ultra Carbamate) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 20% to 80% B over 15 min | 30% to 70% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV (210 nm), ELSD, MS | UV (210 nm), ELSD, MS, or Fluorescence with derivatization |
| Pros | - Widely available and cost-effective columns.- Good general-purpose separation. | - Enhanced selectivity for carbamates.- Faster analysis times.[1] |
| Cons | - May show limited selectivity for closely related impurities.- Longer run times.[1] | - Higher column cost.- May require more specific method development. |
Potential Impurities and Degradation Products
A robust purity method must be able to separate the target compound from potential impurities. For this compound, these may include:
-
Starting materials: Unreacted 4-aminopiperidine derivatives and ethyl chloroformate.
-
By-products of synthesis: Di-substituted piperidine or other side-reaction products.
-
Degradation products:
-
De-Boc protected impurity: Cleavage of the tert-butoxycarbonyl (Boc) group under acidic conditions to yield the corresponding secondary amine.
-
Hydrolysis products: Hydrolysis of the ethyl carbamate moiety.
-
Oxidative degradation products: Oxidation of the piperidine ring.
-
Forced degradation studies are recommended to identify potential degradation products and to demonstrate the stability-indicating nature of the chosen HPLC method.[2][3]
Experimental Protocols
Below are detailed protocols for the two compared HPLC methods.
Method 1: Standard Reversed-Phase HPLC
Objective: To determine the purity of this compound using a standard C18 column.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (UV, ELSD, or MS).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 20 15.0 80 15.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: 210 nm.
-
ELSD: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min.
-
MS (ESI+): Scan range m/z 100-500.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Specialized Carbamate Column with Optional Derivatization
Objective: To achieve enhanced separation and sensitivity using a specialized carbamate column and optional pre-column derivatization for fluorescence detection.
Instrumentation:
-
HPLC system as in Method 1.
-
For derivatization: Fluorescence detector.
Chromatographic Conditions:
-
Column: Acclaim™ Carbamate, 3 x 150 mm, 3 µm.[4]
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient Program:
Time (min) % B 0.0 30 10.0 70 10.1 30 | 15.0 | 30 |
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection:
-
UV, ELSD, MS: As in Method 1.
-
Fluorescence (with derivatization): Excitation: 250 nm, Emission: 418 nm (typical for dansyl chloride derivatives).
-
Pre-column Derivatization Protocol (for Fluorescence Detection):
-
Prepare a 1 mg/mL solution of the sample in acetonitrile.
-
To 100 µL of the sample solution, add 100 µL of a 2 mg/mL solution of dansyl chloride in acetone and 100 µL of a 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Vortex the mixture and heat at 60 °C for 30 minutes.
-
Cool the mixture to room temperature and inject into the HPLC system.
Mandatory Visualizations
References
Comparative Biological Activity of tert-Butyl ethyl(piperidin-4-yl)carbamate Analogs as Potent HIV-1 Entry Inhibitors
A detailed guide for researchers and drug development professionals on the structure-activity relationship of novel piperidine-based CCR5 antagonists.
This guide provides a comprehensive comparison of the biological activity of a series of analogs related to "tert-Butyl ethyl(piperidin-4-yl)carbamate," focusing on their potent inhibitory effects against the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for HIV-1 entry into host cells. The presented data, extracted from peer-reviewed studies, highlights the key structural modifications that influence antiviral efficacy. Detailed experimental protocols and visual diagrams of the relevant signaling pathway and experimental workflows are included to support further research and development in this area.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro biological activities of various piperidine and piperazine derivatives as CCR5 antagonists. The data is presented to facilitate a clear comparison of the structure-activity relationships (SAR) among the synthesized compounds.
Table 1: In Vitro Anti-HIV-1 Activity of 1,4-Disubstituted Piperidine/Piperazine Derivatives [1]
| Compound ID | R | X | R1 | Anti-HIV-1 Activity (IC50, nM) |
| B01 | H | N | 4-F-benzyl | 1.8 ± 0.3 |
| B02 | H | N | 4-Cl-benzyl | 2.5 ± 0.6 |
| B03 | H | N | 4-Br-benzyl | 3.1 ± 0.8 |
| B04 | H | N | 4-CH3-benzyl | 4.2 ± 1.1 |
| B05 | H | N | 3-F-benzyl | 2.9 ± 0.7 |
| B06 | H | N | 3-Cl-benzyl | 3.8 ± 0.9 |
| B07 | H | N | 3-Br-benzyl | 5.1 ± 1.2 |
| TAK-220 | - | - | - | 1.5 ± 0.4 |
IC50: 50% inhibitory concentration against HIV-1 Bal (R5) infection in CEMx174 5.25M7 cells.
Table 2: CCR5 Binding Affinity and Antiviral Activity of Piperidine-4-carboxamide Derivatives [2]
| Compound ID | R | CCR5 Binding (IC50, nM) | Anti-HIV-1 Activity (EC50, nM) |
| 11a | H | 25 | 15 |
| 11b | 2-F | 11 | 4.1 |
| 11c | 3-F | 5.6 | 1.8 |
| 11d | 4-F | 3.2 | 0.87 |
| 11e | 2-Cl | 8.9 | 3.2 |
| 11f | 3-Cl | 2.1 | 0.59 |
| 11g | 4-Cl | 1.5 | 0.45 |
| TAK-779 | - | 1.3 | 1.2 |
IC50: 50% inhibitory concentration in a [125I]MIP-1α binding assay using CCR5-expressing cells. EC50: 50% effective concentration against HIV-1 Ba-L replication in human peripheral blood mononuclear cells (PBMCs).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Anti-HIV-1 Assay (CEMx174 5.25M7 cells)[1]
-
Cell Line: CEMx174 5.25M7 cells, which express both CD4 and CCR5 and contain a Tat-inducible luciferase reporter gene, were used.
-
Virus: The R5-tropic HIV-1 strain Bal was used for infection.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well.
-
Serial dilutions of the test compounds were added to the wells.
-
A predetermined amount of HIV-1 Bal was added to infect the cells.
-
The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, luciferase activity was measured using a luminometer.
-
-
Data Analysis: The IC50 values were calculated as the compound concentration that caused a 50% reduction in luciferase activity compared to virus-infected cells without any compound.
CCR5 Binding Assay[2]
-
Cell Line: A stable cell line expressing human CCR5 (e.g., CHO-K1 or HEK293) was used.
-
Radioligand: [125I]-labeled MIP-1α was used as the radioligand.
-
Procedure:
-
Cell membranes were prepared from the CCR5-expressing cells.
-
The membranes were incubated with the [125I]MIP-1α and various concentrations of the test compounds in a binding buffer.
-
The incubation was carried out for 1 hour at room temperature.
-
The reaction was terminated by rapid filtration through a glass fiber filter to separate bound and free radioligand.
-
The radioactivity retained on the filter was measured using a gamma counter.
-
-
Data Analysis: The IC50 values were determined by non-linear regression analysis of the competition binding curves.
Antiviral Assay in Human PBMCs[2]
-
Cells: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).
-
Virus: The R5-tropic HIV-1 strain Ba-L was used for infection.
-
Procedure:
-
Stimulated PBMCs were infected with HIV-1 Ba-L.
-
The infected cells were washed and then cultured in the presence of serial dilutions of the test compounds.
-
The cell culture supernatants were collected on day 7 post-infection.
-
The level of p24 antigen in the supernatants was quantified by ELISA.
-
-
Data Analysis: The EC50 values were calculated as the compound concentration that inhibited p24 antigen production by 50% compared to the virus control.
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: HIV-1 entry mechanism and the inhibitory action of CCR5 antagonists.
References
- 1. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unmasking Amines from Carbamate Protection via Acidic vs. Hydrogenolytic Cleavage
For researchers, scientists, and drug development professionals navigating the intricate world of organic synthesis, the choice of a protecting group strategy is paramount. Carbamates, such as the ubiquitous Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups, are mainstays for the temporary masking of amine functionalities. However, the selection of the deprotection method—acidic cleavage or hydrogenolysis—can significantly impact the success of a synthetic route. This guide provides an objective comparison of these two key deprotection strategies, supported by experimental data and detailed protocols, to empower informed decision-making in the laboratory.
At a Glance: Key Differences Between Acidic and Hydrogenolysis Deprotection
| Feature | Acidic Deprotection | Hydrogenolysis Deprotection |
| Primary Carbamate | Boc (tert-butyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Typical Reagents | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Palladium on carbon (Pd/C) with H₂ gas, Transfer hydrogenation reagents (e.g., ammonium formate) |
| Mechanism | Protonation followed by carbocation formation and decarboxylation | Catalytic reduction on a metal surface |
| Reaction Conditions | Strong acidic (low pH) | Neutral pH, ambient or slightly elevated temperature and pressure |
| Orthogonality | Orthogonal to Cbz (Boc is removed, Cbz is stable)[1][2] | Orthogonal to Boc (Cbz is removed, Boc is stable)[1][2] |
| Chemoselectivity | May cleave other acid-sensitive groups (e.g., t-butyl ethers, some acetals) | May reduce other functional groups (e.g., alkenes, alkynes, nitro groups, benzyl ethers) |
| Safety & Handling | Corrosive acids require careful handling. | Flammable hydrogen gas and pyrophoric catalysts (Pd/C) necessitate specialized equipment and precautions. |
| Scalability | Generally straightforward to scale up. | Can present challenges on a large scale due to catalyst handling, hydrogen gas management, and removal of heavy metal residues.[2] |
Diving Deeper: A Quantitative Look at Performance
While the choice of deprotection method is often dictated by the overall synthetic strategy and the presence of other functional groups, a direct comparison of reaction efficiency is crucial. The following table summarizes representative data for the deprotection of commonly used carbamates under both acidic and hydrogenolytic conditions.
| Substrate | Protecting Group | Deprotection Method | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| N-Boc-aniline | Boc | Acidic | 25% TFA in DCM, RT | 2 h | Not specified | [3] |
| N-Boc-protected amine | Boc | Acidic | TFA (1 mL) in DCM (1 mL) | 2 h | Not specified | [1] |
| N-Cbz-protected amine | Cbz | Hydrogenolysis | 5% Pd/C, H₂ (1 atm), MeOH, 60 °C | 40 h | Not specified | [1][2] |
| Cbz-(Ala)₄ | Cbz | Hydrogenolysis | 10% Pd/C, H₂ (balloon), MeOH, RT | Not specified | Not specified | BenchChem |
| Bis-Cbz-cyclen | Cbz | Hydrogenolysis | 10% Pd/C, H₂ | Not specified | High | BenchChem |
Note: Direct quantitative comparisons for the same substrate under both conditions are scarce in the literature, as the choice of protecting group often predetermines the deprotection method.
The Science Behind the Cleavage: Reaction Mechanisms
Understanding the mechanisms of deprotection is key to troubleshooting and optimizing reactions.
Acidic Deprotection of Boc
The acidic cleavage of a Boc group proceeds through a three-step mechanism involving protonation, formation of a stable tert-butyl cation, and subsequent decarboxylation.[4][5][6]
Caption: Acidic cleavage of a Boc-protected amine.
Hydrogenolysis of Cbz
The hydrogenolytic deprotection of a Cbz group is a catalytic reduction that takes place on the surface of a palladium catalyst. The reaction involves the cleavage of the benzylic C-O bond by hydrogen, yielding the free amine, toluene, and carbon dioxide.[2]
Caption: Catalytic hydrogenolysis of a Cbz-protected amine.
In the Lab: Experimental Protocols
General Protocol for Acidic Deprotection of N-Boc-protected Amines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-protected amine in dichloromethane (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the solution (typically 10-50 equivalents, or as a 20-50% solution in DCM).[7] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine. Further purification may be required.
General Protocol for Hydrogenolytic Deprotection of N-Cbz-protected Amines
This protocol describes a standard catalytic hydrogenation procedure.
Materials:
-
N-Cbz-protected amine
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Cbz-protected amine in methanol or ethanol (approximately 0.1 M concentration) in a round-bottom flask equipped with a stir bar.
-
Carefully add 10% Pd/C to the solution (typically 10-20 mol% of palladium relative to the substrate). Caution: Pd/C can be pyrophoric when dry. Handle with care.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure the atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification may be necessary.
Experimental Workflows: A Visual Guide
The following diagrams illustrate the typical workflows for each deprotection method.
Caption: A typical experimental workflow for acidic deprotection.
Caption: A typical experimental workflow for hydrogenolysis.
Potential Pitfalls and Considerations
Acidic Deprotection:
-
Side Reactions: The highly reactive tert-butyl cation generated during Boc deprotection can lead to side reactions, such as alkylation of electron-rich aromatic rings or other nucleophilic functional groups.[8] The use of scavengers like anisole or triethylsilane can mitigate these side reactions.
-
Acid-Labile Groups: Be mindful of other acid-sensitive protecting groups or functionalities in the substrate that may be cleaved under the reaction conditions.
Hydrogenolysis Deprotection:
-
Catalyst Poisoning: The palladium catalyst can be poisoned by various functional groups, particularly those containing sulfur (e.g., thiols, thioethers) or certain nitrogen heterocycles.[9] This can lead to incomplete reactions or require higher catalyst loadings.
-
Chemoselectivity: Hydrogenolysis can reduce other susceptible functional groups, such as alkenes, alkynes, nitro groups, and benzyl ethers. Careful selection of reaction conditions and catalysts is necessary to achieve chemoselectivity.[4][10]
-
Catalyst Quality: The activity of commercial Pd/C catalysts can vary significantly, impacting reaction times and yields.
Conclusion: Making the Right Choice
The decision to employ acidic or hydrogenolytic deprotection for carbamates is a critical juncture in a synthetic campaign. Acidic deprotection of Boc groups offers operational simplicity and is often rapid. However, its utility is limited by the acid sensitivity of the substrate. Conversely, hydrogenolysis of Cbz groups provides a milder, neutral pH alternative that is compatible with a wider range of acid-labile functionalities. The trade-offs include the handling of hazardous reagents and potential for catalyst poisoning and broader functional group reduction. By carefully considering the factors outlined in this guide—orthogonality, chemoselectivity, scalability, and the specific nuances of the substrate at hand—researchers can confidently select the optimal deprotection strategy to advance their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of tert-Butyl ethyl(piperidin-4-yl)carbamate: A Comprehensive Safety and Operational Guide
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and professionals in drug development, handling and disposing of specialized compounds like tert-Butyl ethyl(piperidin-4-yl)carbamate requires strict adherence to established protocols to mitigate risks. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards.
The primary and recommended method for the disposal of this compound is through incineration by a licensed professional waste disposal service.[1] The compound is considered highly flammable, necessitating special care during its destruction.[1]
Chemical and Safety Data Overview
A summary of key data for this compound and its analogs is presented below. This information is crucial for a proper risk assessment before handling and disposal.
| Property | Data | Reference |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [2] |
| Molecular Weight | 228.33 g/mol | [2] |
| Physical Form | White to yellow solid or semi-solid | |
| Primary Hazard | Highly Flammable | |
| Potential Hazards | May cause respiratory irritation.[1] May cause skin and serious eye irritation.[3] The chemical, physical, and toxicological properties have not been thoroughly investigated. | [3] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[4] | [1][4] |
| Incompatible Materials | Strong oxidizing agents. | [5] |
| Spill Procedure | Avoid dust formation.[1][4] Sweep up and shovel spilled material into a suitable, closed container for disposal.[1] | [4] |
Detailed Disposal Protocol
The following protocol outlines the step-by-step methodology for the safe and compliant disposal of this compound.
Phase 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste containing this compound. This includes pure, unused product, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads, glassware).
-
Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department and the licensed waste disposal contractor. Keep it separate from non-hazardous lab trash.
Phase 2: Personal Protective Equipment (PPE) and Handling
-
Consult Safety Data Sheet (SDS): Before handling the waste, review the most current SDS for this compound or a closely related compound.
-
Required PPE: At a minimum, the following PPE must be worn:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[1]
-
Body Protection: An impervious lab coat or chemical-resistant apron.[1]
-
Respiratory Protection: All handling of open containers should occur in a certified chemical fume hood.[6] For situations with potential for dust or aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.
-
Phase 3: Waste Containment and Labeling
-
Select Appropriate Containers: Use only approved, chemically compatible, and leak-proof containers for hazardous waste. Ensure containers are in good condition.
-
Contain the Waste:
-
For solid waste, carefully transfer it into the container, minimizing dust generation.[1]
-
For contaminated items (e.g., PPE, weigh boats), place them in a sealed bag before putting them into the final waste container.
-
-
Label the Container: Securely affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Flammable").
-
The date accumulation started.
-
Contact information for the responsible researcher or lab.
-
Phase 4: Storage and Professional Disposal
-
Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from ignition sources.[4][5]
-
Engage a Licensed Disposal Company: The disposal of this chemical waste must be handled by a licensed and certified hazardous waste management company.[1] These companies are equipped to transport and destroy the chemical in compliance with federal and local regulations.
-
Recommended Disposal Method: The specified method of destruction is incineration in a chemical incinerator equipped with an afterburner and a scrubber.[1] This ensures complete combustion and neutralization of potentially harmful gases produced during the process.[7][8]
-
Schedule Pickup: Coordinate with your institution's EHS department to schedule a pickup of the hazardous waste.
Phase 5: Documentation and Record-Keeping
-
Maintain Records: Under the Resource Conservation and Recovery Act (RCRA) in the United States, generators of hazardous waste are responsible for it from "cradle to grave."[9]
-
Hazardous Waste Manifest: Ensure that a hazardous waste manifest is completed for the shipment. This document tracks the waste from your facility to its final disposal site. Retain a copy of the manifest for your records, typically for at least three years.[10]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. echemi.com [echemi.com]
- 3. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Incinerator Scrubbers: Contaminant Chemistry, Scrubber Varieties [torch-air.com]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 10. Hazardous Waste [mde.maryland.gov]
Personal protective equipment for handling tert-Butyl ethyl(piperidin-4-yl)carbamate
This guide provides critical safety and logistical information for the handling and disposal of tert-Butyl ethyl(piperidin-4-yl)carbamate. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While the toxicological properties of this compound have not been exhaustively investigated, it is known to be an irritant.[1][2] Similar carbamate compounds can cause skin and eye irritation, and may cause respiratory irritation if inhaled.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.
Summary of Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving recommended: • Inner Glove: Nitrile rubber (min. 0.1 mm thickness) • Outer Glove: Butyl rubber or Neoprene (min. 0.3 mm thickness) | Provides robust protection against potential skin contact. Nitrile offers splash resistance, while butyl rubber and neoprene provide more extensive protection.[3] Given the lack of specific breakthrough time data, a conservative double-gloving approach is advised. Always change gloves immediately if they become contaminated.[3] |
| Eye and Face Protection | Chemical splash goggles compliant with ANSI Z87.1 standard. A face shield should be worn over the goggles when there is a significant risk of splashes. | Protects against potentially severe eye damage from splashes.[3] |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn. For larger quantities, a chemical-resistant apron and sleeves are recommended.[3] Always wear closed-toe shoes and long pants. | Protects skin from accidental splashes and contact. |
| Respiratory Protection | All work should be performed in a certified chemical fume hood.[3] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor) should be used.[1][3] | Prevents the inhalation of potentially harmful vapors or dust. |
Operational and Disposal Plans
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
Experimental Protocol: Safe Handling and Disposal
-
Preparation and Pre-Handling:
-
Ensure a certified chemical fume hood is operational.[3]
-
Verify that an emergency eyewash station and safety shower are accessible and functional.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Put on all required PPE as detailed in the table above before entering the designated work area.
-
Inspect gloves for any signs of damage or degradation before use.[1]
-
-
Handling the Chemical:
-
Post-Handling and Cleanup:
-
Disposal:
-
Dispose of waste this compound and any contaminated materials in a sealed, labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not let the product enter drains.[1]
-
-
Spill and Emergency Procedures:
-
Small Spill (<100 mL):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[3]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.[3]
-
-
Large Spill (>100 mL):
-
Evacuate the immediate area.
-
Contact your institution's emergency response team.[3]
-
-
Workflow Visualization
The following diagram illustrates the logical workflow for responding to a chemical spill.
Caption: Workflow for Chemical Spill Response.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
